molecular formula C15H19NO4 B554597 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 67299-52-9

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Cat. No.: B554597
CAS No.: 67299-52-9
M. Wt: 277,32 g/mole
InChI Key: ZVMICQYOGWAOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS 34771-04-5) is a high-purity, carbobenzoxy (Cbz)-protected amino acid derivative presented as a white to almost white crystalline powder . It is characterized by a melting point of 217 °C and should be stored as an air-sensitive compound at cool, dark room temperature, preferably under an inert gas . With a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol, this compound serves as a critical synthetic intermediate, particularly for the introduction of the sterically defined trans-4-aminocyclohexanecarboxylic acid moiety into more complex molecular architectures . The Cbz protecting group is a cornerstone in peptide synthesis and medicinal chemistry, enabling the selective formation of amide bonds; it can later be removed under controlled conditions to reveal the free amine. This makes the reagent exceptionally valuable in the research and development of novel pharmaceuticals, including the synthesis of targeted therapeutic agents and the preparation of key intermediates for active pharmaceutical ingredients (APIs) . Its strict trans-configuration is essential for conferring specific conformational constraints to the resulting molecules. This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986560
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220851-34-3, 67299-52-9
Record name 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as Z-trans-4-aminocyclohexanecarboxylic acid, is a white crystalline solid at room temperature. Its structure consists of a cyclohexane ring with a carboxylic acid group and a carbobenzoxy-protected amine group in a trans configuration. This specific stereochemistry is often crucial for its application in drug synthesis, where it serves as a conformationally constrained building block.[1][2][3]

Quantitative Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name trans-4-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acidTCI Chemicals
CAS Number 34771-04-5Echemi
Molecular Formula C₁₅H₁₉NO₄Echemi
Molecular Weight 277.32 g/mol Echemi
Melting Point 217 °CEchemi
Boiling Point 484.7 ± 44.0 °C (Predicted)Echemi
Density 1.22 ± 0.1 g/cm³ (Predicted)Echemi
Acidity (pKa) 4.75 ± 0.10 (Predicted)Echemi
Flash Point 246.9 °CEchemi
Refractive Index 1.565 (Predicted)Echemi
Polar Surface Area (PSA) 75.63 ŲEchemi
LogP (XLogP3) 2.95Echemi
Solubility Soluble in methanol and chloroform. Sparingly soluble in water.Inferred from structure

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and the determination of its key physical properties.

Synthesis of this compound

The synthesis is a multi-step process that begins with the reduction of p-aminobenzoic acid, followed by isomer separation and subsequent protection of the amino group.

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid This step produces a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[4]

  • Apparatus: A high-pressure autoclave.

  • Reagents: p-Aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, 10% aqueous Sodium Hydroxide (NaOH).

  • Procedure:

    • Combine p-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH in an autoclave.[2][4]

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel to 15 bar with hydrogen.

    • Heat the mixture to 100 °C while stirring vigorously.

    • Maintain these conditions for approximately 20 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).[4]

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, typically in a ratio favoring the trans isomer.[2]

Step 2: Isomer Separation (Fractional Recrystallization) The trans isomer is separated from the cis/trans mixture.

  • Procedure: The separation can be achieved by methods such as fractional recrystallization from a suitable solvent system (e.g., water/ethanol), exploiting the different solubilities of the cis and trans isomers.[5] Alternatively, selective esterification or protection strategies can be employed to isolate the pure trans product.[2]

Step 3: Carbobenzoxy (Cbz) Group Protection The isolated trans-4-aminocyclohexanecarboxylic acid is reacted with benzyl chloroformate to yield the final product.[5]

  • Apparatus: A round-bottom flask with a magnetic stirrer, addition funnel, and pH meter.

  • Reagents: trans-4-aminocyclohexanecarboxylic acid, Benzyl Chloroformate (Cbz-Cl), a base (e.g., Sodium Hydroxide), and a solvent (e.g., water, ethanol).[5]

  • Procedure:

    • Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of NaOH in the reaction flask, cooling the mixture in an ice bath (0-5 °C).

    • Slowly add benzyl chloroformate (Cbz-Cl) dropwise via the addition funnel.

    • Monitor the pH of the reaction and maintain it in the alkaline range (pH 9-10) by concurrently adding a solution of NaOH.

    • Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC).

    • Once complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the resulting white solid, wash with cold water, and dry under a vacuum to yield pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and glass capillary tubes.[6]

  • Procedure:

    • Place a small amount of the dry, crystalline compound into a capillary tube and pack it down to a height of 1-2 mm.[6][7]

    • Place the capillary tube into the heating block of the melting point apparatus.[6]

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (217 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

This protocol determines the acidity of the carboxylic acid group.

  • Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a burette.

  • Reagents: A precisely weighed sample of the compound, a standardized solution of a strong base (e.g., 0.1 M NaOH), and a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Procedure:

    • Dissolve a known amount of the compound in a measured volume of the chosen solvent system in a beaker.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8]

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq).

    • The pH of the solution at half the equivalence point volume (Veq/2) is equal to the pKa of the acid.[9]

Mandatory Visualizations

The following diagram illustrates the synthetic workflow for producing this compound from a common starting material.

Synthesis_Workflow start p-Aminobenzoic Acid reagents1 H₂, 15 bar 5% Ru/C 10% NaOH, 100°C hydrogenation Catalytic Hydrogenation (Autoclave) start->hydrogenation Starting Material reagents1->hydrogenation Conditions mixture Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid hydrogenation->mixture separation Isomer Separation (e.g., Fractional Recrystallization) mixture->separation trans_isomer Pure trans-4-Aminocyclohexanecarboxylic Acid separation->trans_isomer reagents2 Benzyl Chloroformate (Cbz-Cl) NaOH (aq) 0-5°C protection Cbz Protection Reaction trans_isomer->protection Substrate reagents2->protection Reagents workup Acidic Workup & Purification protection->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CAS Number: 34771-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a key bifunctional molecule utilized as a crucial building block in medicinal chemistry. Its rigid cyclohexane core imparts conformational constraint, a desirable feature in the design of targeted therapeutics. The presence of a carboxylic acid and a protected amine (carbobenzoxy, Cbz) at the 1 and 4 positions, respectively, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 34771-04-5
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Melting Point 217 °C
Boiling Point 484.7 ± 44.0 °C (Predicted)
Density 1.22 ± 0.1 g/cm³
Refractive Index 1.565
pKa 4.75 ± 0.10
Purity >96.0% (T)(HPLC)

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a carbobenzoxy (Cbz) group.

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

A common method for the synthesis of the trans-4-aminocyclohexanecarboxylic acid precursor is the catalytic hydrogenation of p-aminobenzoic acid. This reaction is often carried out under basic conditions to achieve a higher trans-to-cis isomer ratio.

Experimental Protocol:

  • Reaction Setup: In an autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equivalents by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.

  • Reaction Conditions: Stir the reaction mixture vigorously at 100 °C for 20 hours.

  • Work-up: After cooling and venting the autoclave, filter the reaction mixture through Celite to remove the catalyst. Wash the Celite pad with a mixture of acetone and water.

  • Purification: Acidify the aqueous solution with citric acid to a pH of 4. Extract the product with dichloromethane (DCM). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer can be further purified by recrystallization.

Synthesis_Workflow pABA p-Aminobenzoic Acid RuC_NaOH 5% Ru/C, 10% NaOH Autoclave Autoclave (Hydrogenation) pABA->Autoclave RuC_NaOH->Autoclave H2 H₂, 15 bar, 100°C H2->Autoclave Filtration Filtration (Celite) Autoclave->Filtration Acidification Acidification (Citric Acid) Filtration->Acidification Extraction Extraction (DCM) Acidification->Extraction Purification Recrystallization Extraction->Purification trans_Amine trans-4-Aminocyclohexane- carboxylic Acid Purification->trans_Amine

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid.
Carbobenzoxy (Cbz) Protection

The protection of the amino group of trans-4-aminocyclohexanecarboxylic acid is achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve trans-4-aminocyclohexanecarboxylic acid in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., methanol).

  • Basification: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the amino group.

  • Addition of Protecting Group: Cool the reaction mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction to stir for several hours at room temperature.

  • Work-up and Purification: After the reaction is complete, acidify the mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain this compound.

Cbz_Protection_Workflow trans_Amine trans-4-Aminocyclohexane- carboxylic Acid Base Base (e.g., NaOH) ReactionVessel Reaction Vessel (Schotten-Baumann) trans_Amine->ReactionVessel Base->ReactionVessel CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ReactionVessel Acidification Acidification ReactionVessel->Acidification Filtration Filtration Acidification->Filtration FinalProduct trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid Filtration->FinalProduct

Cbz Protection of the Amino Group.

Spectroscopic Data

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.30 - 7.40Multiplet
Benzylic CH₂~5.10Singlet
Cyclohexyl CH-N3.40 - 3.60Multiplet
Cyclohexyl CH-COOH2.20 - 2.40Multiplet
Cyclohexyl CH₂ (axial)1.20 - 1.50Multiplet
Cyclohexyl CH₂ (equatorial)1.80 - 2.10Multiplet
Carboxylic Acid OH>10.0Broad Singlet
Amide NH4.80 - 5.20Broad
¹³C NMR Spectroscopy
Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxylic Acid C=O175 - 180
Carbamate C=O155 - 157
Aromatic C (quaternary)136 - 138
Aromatic CH127 - 129
Benzylic CH₂66 - 68
Cyclohexyl CH-N50 - 52
Cyclohexyl CH-COOH42 - 44
Cyclohexyl CH₂28 - 35
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H Stretch (Amide)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2950
C=O Stretch (Carboxylic Acid)1700 - 1725
C=O Stretch (Carbamate)1680 - 1700
C=C Stretch (Aromatic)1450 - 1600
Mass Spectrometry
Ion TypeExpected m/z
[M+H]⁺278.13
[M+Na]⁺300.11
[M-H]⁻276.12

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its most notable application is in the preparation of Janus kinase (JAK) inhibitors.[1][]

Role as an Intermediate in JAK Inhibitor Synthesis

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in the JAK-STAT signaling pathway, which is integral to the immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.

The trans-4-aminocyclohexane moiety, derived from the title compound, serves as a key structural element in several JAK inhibitors, such as Oclacitinib.[1] The cyclohexane ring provides a rigid scaffold that helps to orient the pharmacophoric groups in the correct conformation for binding to the active site of the kinase.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

The Janus Kinase (JAK)-STAT Signaling Pathway.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as JAK inhibitors. This guide has summarized the key technical aspects of this compound, offering a valuable resource for scientists and researchers in the pharmaceutical industry.

References

An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known by its synonym Z-trans-4-aminocyclohexanecarboxylic acid, is a protected amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its rigid cyclohexyl backbone imparts conformational constraint in peptidomimetics, which can lead to enhanced metabolic stability and receptor selectivity of therapeutic peptides. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 277.32 g/mol [1][2][3]
Molecular Formula C₁₅H₁₉NO₄[1][2][3]
CAS Number 34771-04-5[1][2][3]
Melting Point 217 °C[2]
Boiling Point (Predicted) 484.7 ± 44.0 °C[2]
Density (Predicted) 1.22 ± 0.1 g/cm³[2]
pKa (Predicted) 4.75 ± 0.10[2]
XLogP3 2.94710[2]

Synthesis Workflow

The synthesis of this compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group. The following diagram illustrates the general workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start trans-4-Aminocyclohexanecarboxylic Acid reaction Schotten-Baumann Reaction (Amino Group Protection) start->reaction Reacts with reagents Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaOH) Solvent (e.g., Water, Dioxane) reagents->reaction Under product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid reaction->product Yields

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid in a 1 M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Protecting Group: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide. Maintain the pH of the reaction mixture between 9 and 10 and the temperature below 10 °C during the addition. The addition is typically done over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

    • Acidify the aqueous layer to a pH of 2-3 with 2 M hydrochloric acid. A white precipitate of the product should form.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound as a white solid.

Application in Peptide Synthesis

This compound is utilized as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce a conformationally restricted element into a peptide sequence. The carbobenzoxy (Cbz) group serves as a standard amine protecting group.

General Protocol for Incorporation into a Peptide Chain (Fmoc-based SPPS):

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

  • Activation: The carboxylic acid of this compound is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent (e.g., DMF).

  • Coupling: The activated amino acid is then added to the deprotected resin-bound peptide, and the coupling reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the Cbz protecting group on the this compound residue and other side-chain protecting groups are typically removed simultaneously with the cleavage of the peptide from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, the key reaction, and the application of the final product.

Logical_Relationship node1 trans-4-Aminocyclohexanecarboxylic Acid Precursor node2 Amino Group Protection Key Chemical Transformation (Schotten-Baumann Reaction) node1:start->node2:reaction is transformed by node3 This compound Protected Amino Acid node2:reaction->node3:product produces node4 Peptide Synthesis Incorporation into Peptidomimetics node3:product->node4:application is used in

Caption: Logical flow from precursor to application.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the design and synthesis of peptidomimetics and other bioactive molecules. Its rigid structure and the well-established chemistry for its synthesis and incorporation into larger molecules make it an important tool for researchers in the field of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a valuable building block in pharmaceutical development. The synthesis is presented in two main stages: the catalytic hydrogenation of p-aminobenzoic acid to yield trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a carbobenzoxy (Cbz) group. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathway to aid in laboratory application.

Core Synthesis Pathway

The synthesis commences with the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring. By employing a Ruthenium on Carbon (Ru/C) catalyst under basic conditions, the reaction can be directed to favor the formation of the trans isomer of 4-aminocyclohexanecarboxylic acid.[1][2] The subsequent step involves the protection of the primary amine with a carbobenzoxy group using benzyl chloroformate under Schotten-Baumann conditions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway, derived from patent literature.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Reaction Time (h)Productcis:trans RatioYield
1. Hydrogenationp-Aminobenzoic acid, NaOH5% Ru/CWater10015204-Aminocyclohexane-1-carboxylic acid1:4.6High Conversion
2. Cbz-Protectioncis/trans-4-Aminocyclohexanecarboxylic acid, Benzyl chloroformate, NaOH-Water/Methanol0 to RT-14-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid5:95 (in precipitate)-

Experimental Protocols

Step 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from patent literature describing the catalytic hydrogenation of p-aminobenzoic acid to favor the trans isomer.[1][2][5]

Materials:

  • p-Aminobenzoic acid (10.0 g, 0.07 mol, 1 equiv)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g)

  • 10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (NH₃)

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Autoclave (high-pressure reactor)

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • TLC plates and developing chamber

Procedure:

  • In an autoclave, combine p-aminobenzoic acid (10.0 g), 5% Ru/C catalyst (2.50 g), and 10% NaOH solution (100.0 mL).

  • Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar.

  • Maintain these conditions for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1, v/v/v) and ninhydrin for visualization. The reaction is complete when the starting material is no longer observed.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a mixture of acetone/water (4:1, v/v).

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting aqueous layer (pH ~9) can be used directly in the next step or the product can be isolated. To isolate, extract the aqueous layer with dichloromethane (3 x 75 mL) to remove any non-polar impurities.

  • Acidify the aqueous solution to pH 4 with a 20% citric acid solution.

  • Extract the product with dichloromethane (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-aminocyclohexane-1-carboxylic acid as a mixture of cis and trans isomers (NMR analysis typically shows a cis:trans ratio of approximately 1:4.6).[1]

Step 2: Synthesis of this compound

This protocol for the N-benzyloxycarbonylation is based on the Schotten-Baumann reaction conditions described for amino acids.[3][4]

Materials:

  • 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture from Step 1)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Dissolve the mixture of cis/trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide at 0°C. A typical procedure involves using 2.5 equivalents of base.[3] Alternatively, a mixture of water and methanol can be used as the solvent.[4]

  • While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained between 0°C and room temperature.[4]

  • After the addition is complete, continue to stir the reaction mixture for 1 hour.[4]

  • During the reaction, the trans isomer of the Cbz-protected product is likely to precipitate out of the solution due to its lower solubility.

  • Collect the precipitate by filtration. Wash the collected solid with a cold mixture of water and methanol (e.g., 3:1 v/v) to remove impurities.[4]

  • Dry the solid product. The resulting crystals are predominantly trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, with a high trans to cis ratio (e.g., 95:5).[4]

  • For further purification of the filtrate or if the product does not precipitate, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield any remaining product.

Synthesis Pathway and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the logic of the key reaction steps.

Synthesis_Pathway reactant reactant product product intermediate intermediate reagent reagent pABA p-Aminobenzoic Acid ACCA_mix cis/trans-4-Aminocyclohexane- carboxylic Acid pABA->ACCA_mix H₂, 5% Ru/C 10% NaOH, 100°C, 15 bar trans_ACCA_Cbz trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid ACCA_mix->trans_ACCA_Cbz Benzyl Chloroformate NaOH, H₂O/MeOH

Caption: Overall synthesis pathway from p-aminobenzoic acid.

Hydrogenation_Workflow start_end start_end process process decision decision output output start Start charge_reactor Charge Autoclave: p-Aminobenzoic Acid, Ru/C, NaOH(aq) start->charge_reactor react React at 100°C, 15 bar H₂ for 20h charge_reactor->react check_completion TLC for completion? react->check_completion check_completion->react No cool_filter Cool, vent, and filter to remove catalyst check_completion->cool_filter Yes isolate Isolate product via acid-base extraction cool_filter->isolate product cis/trans-4-Aminocyclohexane- carboxylic Acid isolate->product

Caption: Experimental workflow for the hydrogenation step.

Cbz_Protection_Workflow start_end start_end process process decision decision output output start Start dissolve Dissolve ACCA mix in aqueous NaOH at 0°C start->dissolve add_cbz Add Benzyl Chloroformate dropwise at 0°C to RT dissolve->add_cbz stir Stir for 1 hour add_cbz->stir precipitate Precipitate forms? stir->precipitate filter_wash Filter and wash precipitate with H₂O/MeOH precipitate->filter_wash Yes workup Acidify filtrate and extract with organic solvent precipitate->workup No product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid filter_wash->product workup->product

Caption: Experimental workflow for the Cbz-protection step.

References

Technical Guide: Solubility Profile of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid and Standardized Determination Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvent systems is paramount for its effective use in drug discovery and development.

This technical guide outlines a standard, robust methodology for the experimental determination of the thermodynamic (equilibrium) solubility of a compound like this compound.

Illustrative Solubility Data Presentation

While specific data for the target compound is unavailable, the following table presents the mole fraction solubility of a comparable N-protected amino acid, N-Acetylglycine, in various solvents at different temperatures.[1][2] This table exemplifies the clear and structured presentation of quantitative solubility data required for comparative analysis.

Table 1: Mole Fraction Solubility (x1) of N-Acetylglycine in Various Solvents at Different Temperatures (T/K) [1][2]

T/KWaterMethanolEthanoln-Propanoli-Propanoln-ButanolAcetoneAcetonitrile
283.150.04010.01980.00530.00280.00190.00170.00040.0003
288.150.04420.02210.00600.00320.00220.00190.00050.0004
293.150.04880.02460.00680.00360.00250.00220.00060.0004
298.150.05380.02740.00770.00410.00280.00250.00070.0005
303.150.05940.03050.00870.00460.00320.00280.00080.0006
308.150.06550.03390.00980.00520.00360.00320.00090.0007
313.150.07220.03760.01100.00590.00410.00360.00110.0008
318.150.07950.04170.01240.00660.00460.00410.00130.0009
323.150.08750.04610.01390.00740.00520.00460.00150.0011
328.150.09620.05100.01560.00830.00580.00520.00170.0013
333.150.10570.05640.01750.00930.00650.00580.00200.0015

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic or equilibrium solubility of a solid compound.[3][4]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • Compound: this compound (crystalline solid)

  • Solvents: A range of relevant pharmaceutical solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Shaking incubator or orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][5] The time to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

      • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Adsorption of the compound to the filter material should be evaluated and minimized.[6]

  • Quantification of Dissolved Compound:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]

      • HPLC-UV Method: This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[6] A calibration curve is generated using standard solutions of the compound of known concentrations.

      • UV-Vis Spectroscopy: A calibration curve is prepared by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).[9][10] This method is faster but may be less specific than HPLC.

  • Calculation:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Suspension C->D E Centrifuge or Filter Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Spectral Data of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~7.35Multiplet5HAr-H
~5.10Singlet2H-CH ₂-Ph
~4.70Broad Singlet1H-NH -
~3.50Multiplet1HCH -NH-Cbz
~2.20Multiplet1HCH -COOH
~2.05Multiplet2HCyclohexyl -H (axial)
~1.85Multiplet2HCyclohexyl -H (axial)
~1.40Multiplet2HCyclohexyl -H (equatorial)
~1.25Multiplet2HCyclohexyl -H (equatorial)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~177.0C =O (Carboxylic Acid)
~156.0C =O (Carbamate)
~137.0C (Aromatic, Quaternary)
~128.5C H (Aromatic)
~128.0C H (Aromatic)
~67.0-C H₂-Ph
~50.0C H-NH-Cbz
~43.0C H-COOH
~32.0C H₂ (Cyclohexyl)
~29.0C H₂ (Cyclohexyl)

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1690StrongC=O stretch (Amide I)
~1530MediumN-H bend (Amide II)
1470 - 1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid/Ester)

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
277[M]⁺ (Molecular Ion)
232[M - COOH]⁺
168[M - C₇H₇O₂]⁺
108[C₇H₈O]⁺ (from benzyl group rearrangement)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Methanol or Ethanol

  • Dichloromethane (DCM) or other suitable organic solvent

  • Citric acid or hydrochloric acid (for acidification)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10 °C. The pH of the reaction mixture should be kept basic.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by thin-layer chromatography (TLC).

  • Wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the dried sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may affect the chemical shifts, particularly of the exchangeable protons (-COOH and -NH).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

  • EI: For Gas Chromatography-Mass Spectrometry (GC-MS), the compound may need to be derivatized (e.g., silylation of the carboxylic acid and amine) to increase its volatility.

Data Acquisition (ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start trans-4-Aminocyclohexanecarboxylic acid Protection Cbz Protection (aq. NaOH, 0-5 °C) Start->Protection Reagent Benzyl Chloroformate Reagent->Protection Wash Organic Wash Protection->Wash Acidify Acidification (e.g., Citric Acid) Wash->Acidify Isolate Filtration & Drying Acidify->Isolate Product trans-4-(Carbobenzoxyamino) cyclohexanecarboxylic acid Isolate->Product

Caption: Synthetic workflow for the preparation of the title compound.

Spectral_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound trans-4-(Carbobenzoxyamino) cyclohexanecarboxylic acid 1H_NMR ¹H NMR (Proton Environment) Compound->1H_NMR Structure 13C_NMR ¹³C NMR (Carbon Skeleton) Compound->13C_NMR Confirmation IR FTIR (Functional Groups) Compound->IR Functionality MS MS (Molecular Weight & Fragmentation) Compound->MS Identity Structure_Elucidation Complete Structural Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Logical flow of spectral analysis for structural elucidation.

Navigating the Chemical Landscape of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: An In-depth Technical Guide to its Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid. The stability of this molecule is intrinsically linked to the robust yet selectively cleavable nature of the carbobenzoxy (Cbz or Z) protecting group. Understanding the conditions under which this group is stable and the pathways through which it degrades is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. While specific quantitative kinetic data for the title compound is not extensively available in public literature, this guide consolidates the well-established principles of Cbz group stability and degradation, offering a predictive framework and practical experimental guidance.

Core Chemical Structure and Properties

This compound is a bifunctional molecule featuring a cyclohexane ring that imparts rigidity to its structure. The key functionalities are the carboxylic acid group and the Cbz-protected amine. The Cbz group, a benzyl carbamate, is the primary determinant of the molecule's chemical stability under various reaction conditions.

PropertyValue
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
CAS Number 34771-04-5
Melting Point 217 °C
pKa 4.75 ± 0.10

General Chemical Stability Profile

The Cbz protecting group is widely utilized in organic synthesis due to its predictable stability profile. It is generally resistant to a range of reagents and conditions, which allows for selective manipulation of other functional groups within a molecule. However, it can be readily removed under specific, controlled conditions.

The stability of the Cbz group can be summarized as follows:

Condition CategoryReagent/ConditionStability of Cbz GroupNotes
Basic Conditions Aqueous bases (e.g., Na2CO3, NaOH)Stable The Cbz group is stable to basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[1]
Mildly Acidic Media Dilute non-nucleophilic acidsGenerally Stable Tolerates some acidic conditions, allowing for the removal of acid-labile groups like Boc, though harsh conditions can lead to cleavage.[1][2]
Strongly Acidic Conditions Strong acids (e.g., HBr in acetic acid, excess HCl)Labile Cleavage occurs via protonation of the carbamate followed by SN2 attack or decarboxylation.[1][2]
Catalytic Hydrogenation H2 gas with a palladium catalyst (e.g., Pd/C)Labile This is the most common and mildest method for Cbz deprotection, yielding toluene and carbon dioxide as byproducts.[1]
Transition Metal Catalysis Ni(0) or Pd(0)Potentially Labile Can be susceptible to cleavage by certain transition metal catalysts.[2]
Nucleophilic Attack Strong nucleophilesGenerally Stable The carbamate linkage is generally resistant to nucleophilic attack under standard conditions.

Degradation Pathways and Mechanisms

The "degradation" of this compound is synthetically useful and is more commonly referred to as "deprotection." The primary pathways for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis

This is a mild and highly efficient method for Cbz deprotection. The reaction proceeds via the reduction of the benzyl group, leading to the formation of an unstable carbamic acid, which then spontaneously decarboxylates to release the free amine.

Cbz_Amine Cbz-Protected Amine Intermediate Unstable Carbamic Acid Cbz_Amine->Intermediate H₂, Pd/C Free_Amine Free Amine Intermediate->Free_Amine Toluene Toluene Intermediate->Toluene CO2 CO2 Intermediate->CO2

Catalytic Hydrogenolysis Pathway
Acid-Mediated Cleavage

Under strongly acidic conditions, the Cbz group can be cleaved. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion in HBr/AcOH) on the benzylic carbon or by unimolecular decomposition.

Cbz_Amine Cbz-Protected Amine Protonated_Cbz Protonated Carbamate Cbz_Amine->Protonated_Cbz H⁺ Carbamic_Acid Carbamic Acid Protonated_Cbz->Carbamic_Acid Br⁻ (SN2) Benzyl_Bromide Benzyl Bromide Protonated_Cbz->Benzyl_Bromide Free_Amine Free Amine Carbamic_Acid->Free_Amine -CO₂ CO2 CO2 Carbamic_Acid->CO2

Acid-Mediated Cleavage Pathway

Experimental Protocols

The following are representative experimental protocols for the cleavage (degradation) of a Cbz-protected amine, which are applicable to this compound.

Protocol 1: Catalytic Hydrogenolysis

This protocol describes a standard procedure for the removal of the Cbz group using hydrogen gas and a palladium catalyst.

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up Dissolve Cbz-compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Dissolve Cbz-compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Add Pd/C catalyst (typically 5-10 mol%). Add Pd/C catalyst (typically 5-10 mol%). Dissolve Cbz-compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).->Add Pd/C catalyst (typically 5-10 mol%). Flush the reaction vessel with an inert gas (e.g., N₂ or Ar). Flush the reaction vessel with an inert gas (e.g., N₂ or Ar). Introduce Hydrogen gas (balloon or pressure system). Introduce Hydrogen gas (balloon or pressure system). Flush the reaction vessel with an inert gas (e.g., N₂ or Ar).->Introduce Hydrogen gas (balloon or pressure system). Stir vigorously at room temperature until reaction is complete (monitored by TLC or LC-MS). Stir vigorously at room temperature until reaction is complete (monitored by TLC or LC-MS). Introduce Hydrogen gas (balloon or pressure system).->Stir vigorously at room temperature until reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the Pd/C catalyst. Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected amine. Concentrate the filtrate under reduced pressure to yield the deprotected amine. Filter the reaction mixture through Celite to remove the Pd/C catalyst.->Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Hydrogenolysis Experimental Workflow

Detailed Steps:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

  • Hydrogenation: The reaction vessel is sealed and the atmosphere is replaced with hydrogen gas (typically via a balloon or a pressurized system). The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Isolation: The filtrate is concentrated under reduced pressure to afford the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol outlines the procedure for Cbz removal under strong acidic conditions.

Detailed Steps:

  • Reaction Setup: The Cbz-protected compound is dissolved in glacial acetic acid.

  • Reagent Addition: A solution of hydrogen bromide in acetic acid (typically 33% w/v) is added to the mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature for the required duration, which can range from 30 minutes to a few hours, depending on the substrate.

  • Monitoring: Progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: The precipitated salt is collected by filtration, washed with diethyl ether, and dried. The free amine can be obtained by subsequent neutralization.

Conclusion

References

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Introduction

This compound, also known as trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a protected amino acid derivative widely utilized as a crucial building block in organic synthesis and medicinal chemistry. Its rigid cyclohexane core provides a valuable scaffold for introducing conformational constraints into target molecules, a strategy often employed to enhance metabolic stability and receptor selectivity. With the CAS Number 34771-04-5 and a molecular formula of C₁₅H₁₉NO₄, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of peptide-based drugs and enzyme inhibitors.[1][2][3] Its utility stems from the presence of two distinct functional groups: a carboxylic acid and a carbobenzoxy (Cbz) protected amine, which allow for selective chemical transformations.[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound have been well-characterized. This white crystalline solid possesses defined thermal properties and solubility characteristics that are critical for its application in synthesis. Spectroscopic data, including 13C NMR, IR, and Mass Spectrometry, are available for structural confirmation.[4]

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₉NO₄ [1][2]
Molecular Weight 277.32 g/mol [1][2]
CAS Number 34771-04-5 [1][2]
Melting Point 217 °C [1]
Boiling Point (Predicted) 484.7 ± 44.0 °C [1]
Density (Predicted) 1.22 ± 0.1 g/cm³ [1]
Flash Point 246.9 °C [1]
pKa (Predicted) 4.75 ± 0.10 [1]
Purity ≥96.0% [2]

| Appearance | Crystals | |

Synthesis and Experimental Protocols

The synthesis of this compound typically begins with the catalytic hydrogenation of p-aminobenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The subsequent steps involve the protection of the amino group followed by the separation of the desired trans isomer.

Experimental Protocol: Synthesis via Catalytic Hydrogenation and Protection

This protocol is adapted from procedures for analogous derivatives and represents a common synthetic route.[5][6][7]

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

  • In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.5 g), and 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[5][6][7]

  • Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.[5][6][7]

  • Heat the mixture to 100 °C and stir vigorously for 20 hours.[5][6]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After cooling and venting the autoclave, the catalyst is typically filtered off, yielding an aqueous solution of 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers (commonly in a ratio of ~1:4.6).[5][7]

Step 2: Carbobenzoxy (Cbz) Protection

  • Cool the aqueous filtrate from Step 1 in an ice bath.

  • While maintaining a basic pH (8-9) with the addition of NaOH as needed, slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Acidify the solution to a pH of ~2-3 using a dilute HCl solution, which will precipitate the Cbz-protected product.

  • Collect the crude product, a mixture of cis and trans isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, by vacuum filtration and wash with cold water.

Step 3: Isomer Separation

  • The separation of the trans isomer from the cis isomer can be achieved through selective crystallization or esterification followed by chromatography.[7]

  • For crystallization, dissolve the crude isomeric mixture in a suitable hot solvent (e.g., acetone or an alcohol/water mixture) and allow it to cool slowly. The trans isomer, often being less soluble, will preferentially crystallize.[5][6]

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

G A p-Aminobenzoic Acid B Hydrogenation (Ru/C, H₂, 15 bar, 100°C) A->B C cis/trans-4-Aminocyclohexane- carboxylic Acid Mixture B->C D Cbz Protection (Benzyl Chloroformate, Base) C->D E cis/trans-Cbz-Protected Mixture D->E F Isomer Separation (e.g., Recrystallization) E->F G trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid (Final Product) F->G

General synthetic workflow for the target compound.

Applications in Drug Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals. Its rigid, non-aromatic cyclic structure is a desirable feature in modern drug design.

  • Janus Kinase (JAK) Inhibitors : Derivatives of this compound, such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, are explicitly mentioned as key intermediates in the synthesis of Janus Kinase inhibitors.[5][7][8] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the inflammatory process associated with autoimmune diseases.

  • Peptidomimetics : The compound is used to create peptidomimetics, where the cyclohexane scaffold replaces more flexible components of a natural peptide. This can lead to molecules with improved oral bioavailability and resistance to enzymatic degradation.

  • Antifibrinolytic Agents : While the target molecule itself is a protected intermediate, the core structure, 4-aminocyclohexanecarboxylic acid, is related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent that inhibits plasmin.[9] This highlights the therapeutic relevance of the substituted cyclohexane scaffold.

G cluster_pathway JAK-STAT Signaling Pathway Receptor Cytokine Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates to Nucleus Inhibitor JAK Inhibitor (Synthesized using derivatives of the title compound) Inhibitor->JAK Inhibits

Conceptual role of derivatives in inhibiting the JAK-STAT pathway.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis is well-established, proceeding from readily available starting materials through catalytic hydrogenation and standard protection chemistry. The physicochemical properties and available spectroscopic data facilitate its use and characterization in a research setting. Its primary importance lies in providing a conformationally restricted cyclohexane scaffold, a key structural motif in the design of modern therapeutics such as JAK inhibitors, underscoring its continued relevance to medicinal chemists and pharmaceutical scientists.

References

The Genesis of a Key Pharmaceutical Building Block: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Core Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a crucial carbocyclic amino acid analog used in the development of various therapeutic agents. While the direct "discovery" of this specific N-protected derivative is not pinpointed to a singular seminal publication, its existence is predicated on the successful synthesis and isolation of its parent compound, trans-4-aminocyclohexanecarboxylic acid. This guide, therefore, focuses on the key methodologies that enabled its creation and subsequent utilization in medicinal chemistry.

The primary challenge in synthesizing the trans isomer lies in the stereochemical outcome of the reduction of its aromatic precursor, p-aminobenzoic acid. Catalytic hydrogenation typically yields a mixture of cis and trans isomers, necessitating an effective separation method. A pivotal contribution to this area was published in the Journal of Medicinal Chemistry in 1993, which detailed a robust procedure for the synthesis and separation of these isomers for their use in peptide analogs.[1] This work provides the basis for obtaining the key precursor for the title compound.

The subsequent N-protection of the amine with a carbobenzoxy (Cbz) group is a standard and widely employed transformation in organic and peptide synthesis, often carried out under Schotten-Baumann conditions.[2][3][4]

This guide will present a comprehensive workflow, combining the synthesis and separation of the parent amino acid with the standard protocol for its Cbz-protection, to provide a complete methodology for obtaining this compound.

I. Synthesis of the Precursor: trans-4-Aminocyclohexanecarboxylic Acid

The foundational step is the catalytic hydrogenation of p-aminobenzoic acid, which produces a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The subsequent separation of these isomers is achieved through fractional recrystallization, exploiting the differential solubility of the two stereoisomers.[1]

Experimental Protocol

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid [1]

  • Reaction Setup: A solution of p-aminobenzoic acid in a suitable solvent (e.g., water or ethanol) is prepared in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as rhodium on alumina or platinum oxide, is added to the solution.

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction mixture is then heated and agitated for a specified period to ensure complete reduction of the aromatic ring.

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield a solid mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Isomer Separation by Fractional Recrystallization [1]

  • Dissolution: The crude mixture of cis and trans isomers is dissolved in a minimum amount of a hot solvent system, typically a mixture of water and a miscible organic solvent like ethanol.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble isomer will preferentially crystallize out of the solution.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Purity Analysis: The stereochemical purity of the isolated isomer is determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The process of recrystallization can be repeated until the desired isomeric purity is achieved. The trans isomer is typically the less soluble of the two.

Data Presentation: Physicochemical Properties of Isomers
Propertycis-4-Aminocyclohexanecarboxylic Acidtrans-4-Aminocyclohexanecarboxylic Acid
Melting Point (°C) ~207-208 (HCl salt)[5]~272-273 (HCl salt)[5]
Solubility More soluble in water/ethanol mixturesLess soluble in water/ethanol mixtures
¹H NMR (d-TFA) 2.85 (m, 1H, CH CO₂H), 3.53 (m, 1H, CH NH₂)[5]Data reported in the literature[5]

II. N-Protection: Synthesis of this compound

With the pure trans-4-aminocyclohexanecarboxylic acid in hand, the amino group is protected with the carbobenzoxy (Cbz) group using benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[2][3][4]

Experimental Protocol

Step 3: Carbobenzoxy Protection of trans-4-Aminocyclohexanecarboxylic Acid

  • Dissolution: trans-4-Aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at 0 °C.

  • Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution while maintaining the temperature at 0 °C and keeping the solution basic by the concurrent addition of an aqueous base.

  • Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the Cbz-protected product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation: Properties of the Final Product
PropertyThis compound
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
CAS Number 34771-04-5
Melting Point (°C) ~217[4]
Appearance White crystalline solid

III. Visualizing the Synthesis Pathway

The following diagrams illustrate the key experimental workflows and chemical transformations described in this guide.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 N-Protection p-Aminobenzoic_Acid p-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) p-Aminobenzoic_Acid->Hydrogenation Step 1 Isomer_Mixture cis/trans Isomer Mixture Hydrogenation->Isomer_Mixture Separation Fractional Recrystallization Isomer_Mixture->Separation Step 2 trans-ACCA trans-4-Aminocyclohexane- carboxylic Acid Separation->trans-ACCA Cbz_Protection Schotten-Baumann Reaction (Cbz-Cl, Base) trans-ACCA->Cbz_Protection Step 3 Final_Product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid Cbz_Protection->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Caption: Chemical transformation pathway.

References

Methodological & Application

Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmacologically active molecules, including Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2][3] The trans stereochemistry of the cyclohexane ring is often crucial for biological activity, making stereoselective synthesis a key focus.

The protocols outlined below detail a common synthetic route, beginning with the reduction of p-aminobenzoic acid to afford a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by the separation of the desired trans isomer and subsequent protection of the amino group with a carbobenzoxy (Cbz) group.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process from commercially available starting materials. The overall workflow involves the catalytic hydrogenation of p-aminobenzoic acid, followed by the protection of the amino group of the resulting trans-4-aminocyclohexanecarboxylic acid.

Synthesis_Workflow p_aminobenzoic_acid p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, NaOH) p_aminobenzoic_acid->hydrogenation cis_trans_mixture cis/trans-4-Aminocyclohexane- carboxylic Acid Mixture hydrogenation->cis_trans_mixture isomer_separation Isomer Separation (e.g., Selective Crystallization) cis_trans_mixture->isomer_separation trans_amino_acid trans-4-Aminocyclohexane- carboxylic Acid isomer_separation->trans_amino_acid cbz_protection Cbz Protection (Benzyl Chloroformate, Base) trans_amino_acid->cbz_protection final_product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid cbz_protection->final_product

Caption: Overall synthetic workflow for the preparation of this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)

This protocol describes the catalytic hydrogenation of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The trans isomer is generally favored under basic conditions with a Ruthenium on carbon catalyst.[2][4]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (NH₃) solution

  • Autoclave/high-pressure reactor

  • Thin Layer Chromatography (TLC) plates

  • Ninhydrin stain

Procedure:

  • In an autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C (e.g., 2.50 g), and 10% NaOH solution (e.g., 100.0 mL).[1]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 15 bar.[1]

  • Heat the mixture to 100°C and stir vigorously for 20 hours.[1]

  • Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and visualizing with ninhydrin stain. The reaction is complete when the starting material is no longer observed.[1]

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The resulting mixture contains both cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of approximately 1:4.6 as determined by NMR.[1]

Protocol 2: Isolation of trans-4-Aminocyclohexanecarboxylic Acid

The separation of the trans isomer from the cis isomer can be achieved through various methods, including selective crystallization or selective esterification.[2][3] This protocol focuses on a workup procedure involving acidification and extraction.

Materials:

  • Reaction mixture from Protocol 1

  • Celite

  • Acetone

  • Dichloromethane (DCM)

  • Citric acid (20% aqueous solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Filter the reaction mixture from Protocol 1 through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a mixture of acetone and water.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 4 with a 20% citric acid solution.[5]

  • Extract the aqueous layer multiple times with DCM (e.g., 5 x 100 mL).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization to obtain pure trans-4-aminocyclohexanecarboxylic acid.

Protocol 3: Synthesis of this compound

This protocol details the N-protection of trans-4-aminocyclohexanecarboxylic acid with a carbobenzoxy (Cbz) group using benzyl chloroformate.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or a similar suitable solvent

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate to maintain a basic pH.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.

  • Allow the reaction mixture to stir for several hours at room temperature.

  • After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the N-Cbz protected product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of trans-4-aminocyclohexanecarboxylic acid as reported in the literature.

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)cis:trans RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)10015201:4.6[1]

IV. Application Notes

  • Stereocontrol: The synthesis of the trans isomer is a significant challenge, as hydrogenation of benzene derivatives often yields the cis product. The use of a Ruthenium catalyst under basic conditions has been shown to favor the formation of the trans isomer.[2][4]

  • Protecting Groups: The choice of the amino protecting group is crucial for subsequent synthetic steps. The Cbz group is widely used due to its stability and can be removed under mild conditions via catalytic hydrogenation.[6] Other protecting groups such as tert-butyloxycarbonyl (Boc) are also commonly employed.[2][4]

  • Derivatization: this compound can be further derivatized at the carboxylic acid moiety to synthesize a variety of compounds. For instance, esterification can be performed to enhance properties like skin permeability for topical applications.[7]

  • Pharmaceutical Applications: These derivatives are key intermediates in the synthesis of pharmaceuticals. For example, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is used in the synthesis of Janus Kinase inhibitors.[1][3]

V. Logical Relationships and Workflows

The following diagram illustrates the decision-making process and logical flow for the synthesis and derivatization of this compound.

Logical_Flow cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Further Derivatization start Start: p-Aminobenzoic Acid hydrogenation Hydrogenation (Ru/C, H₂) start->hydrogenation isomer_check Isomer Ratio Analysis (NMR) hydrogenation->isomer_check separation Separation of trans Isomer isomer_check->separation trans isomer favored protection N-Cbz Protection separation->protection intermediate trans-4-(Cbz-amino)cyclohexanecarboxylic Acid protection->intermediate esterification Esterification intermediate->esterification amide_coupling Amide Coupling intermediate->amide_coupling deprotection Cbz Deprotection esterification->deprotection amide_coupling->deprotection final_derivatives Final Derivatives (e.g., APIs) deprotection->final_derivatives

References

Application Notes and Protocols for Utilizing trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid as a Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and linkers into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and tailored functionalities.[1] trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a versatile bifunctional linker that can be employed in solid-phase peptide synthesis (SPPS) to introduce a rigid cyclohexyl moiety into a peptide backbone. This linker is particularly useful for creating peptidomimetics, constrained peptides, and as a spacer arm in more complex conjugates like Proteolysis Targeting Chimeras (PROTACs).[1][2] The carbobenzoxy (Cbz or Z) protecting group on the amino function allows for orthogonal deprotection strategies, making it compatible with standard Fmoc-based SPPS protocols, provided that the final cleavage from the resin is performed under conditions that do not cleave the Cbz group.[3]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences.

Physicochemical Properties

A summary of the key physicochemical properties of the linker is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₄[4]
Molecular Weight 277.32 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point 217 °C
Solubility Soluble in DMF, DMSO, and NMP
Storage Room temperature, dry conditions[4]

Applications in Peptide Synthesis

The rigid, non-planar structure of the cyclohexane ring in this compound offers several advantages when used as a linker in peptide synthesis:

  • Conformational Constraint: The introduction of the cyclohexyl group restricts the conformational flexibility of the peptide backbone, which can lead to peptides with higher receptor affinity and selectivity. The synthesis of constrained cyclic peptides is a known strategy to improve their therapeutic properties.

  • Enhanced Proteolytic Stability: The non-natural amino acid structure can impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]

  • Spacer Arm: The defined length and rigidity of the linker make it an ideal spacer for attaching other molecules, such as cytotoxic drugs, imaging agents, or E3 ligase ligands in PROTACs.

  • Peptidomimetic Scaffolds: This linker can serve as a core scaffold for the synthesis of peptidomimetics, where the peptide properties are mimicked by non-peptidic structures.[1]

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide incorporating the this compound linker using Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin or other suitable resin for peptide amides.

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (cold)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (for Cbz group preservation): 1-5% TFA in DCM (v/v)

  • Cleavage Cocktail (for Cbz group removal): 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O (v/v/v)

  • Cbz Deprotection (optional, on-resin): Catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent system (note: this is challenging on solid support and typically performed in solution phase).

Protocol 1: Incorporation of this compound Linker

This protocol describes the coupling of the linker to a resin-bound peptide chain.

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide MBHA resin (or other suitable resin) in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Prior to Linker Incorporation):

    • Synthesize the desired peptide sequence C-terminal to the linker attachment site using standard Fmoc-SPPS cycles of deprotection and coupling.

  • Linker Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time can be extended or a stronger coupling agent like HATU can be used.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Peptide Chain Elongation (After Linker Incorporation):

    • The N-terminal of the peptide chain can be further elongated by coupling additional Fmoc-amino acids to the amino group of the linker after Cbz deprotection (see Protocol 3 for deprotection). Alternatively, if the linker is at the N-terminus, proceed to final cleavage.

Protocol 2: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on whether the Cbz group should be retained or removed.

Option A: Cleavage with Cbz Group Preservation (Mild Acidolysis)

This method is suitable for resins like 2-chlorotrityl chloride resin, which are highly acid-labile.

  • Wash the peptide-resin with DCM (5x) to remove DMF.

  • Dry the resin under a stream of nitrogen.

  • Add a cold solution of 1-5% TFA in DCM to the resin.

  • Agitate for 30 minutes, collecting the filtrate.

  • Repeat the cleavage step 2-3 times.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide under vacuum.

Option B: Cleavage with Cbz Group Removal (Strong Acidolysis)

This is the standard cleavage protocol for most acid-labile resins and will remove the Cbz group along with tBu-based side-chain protecting groups.

  • Wash the peptide-resin with DCM (5x) and dry under nitrogen.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge, wash the pellet with cold ether, and dry under vacuum.

Protocol 3: Cbz Group Deprotection in Solution Phase

If the Cbz group needs to be removed after cleavage while preserving other protecting groups, this can be achieved by catalytic hydrogenation in solution.

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or a mixture with DMF).

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by HPLC or Mass Spectrometry.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Quantitative Data Presentation

The following table provides representative data for the synthesis of a model pentapeptide (e.g., H-Gly-Phe-Leu-Ser-Ala-NH₂) incorporating the this compound linker. Yields and purity are dependent on the specific peptide sequence and synthesis conditions.

StepParameterTypical ValueNotes
Resin Loading Initial Fmoc loading0.5 - 1.0 mmol/gVaries with resin type.
Fmoc-SPPS Cycles Coupling Efficiency per Cycle>99%Monitored by Kaiser test.
Linker Coupling Yield85 - 95%May require extended coupling times or stronger reagents due to steric hindrance.
Final Cleavage (Mild) Crude Peptide Yield70 - 85%Based on initial resin loading.
Final Cleavage (Strong) Crude Peptide Yield70 - 85%Based on initial resin loading.
Purification Final Purity (after HPLC)>95%Determined by analytical RP-HPLC.
Characterization Mass ConfirmationExpected M+H⁺ observedConfirmed by ESI-MS.

Visualizations

Experimental Workflow for Peptide Synthesis with the Linker

experimental_workflow start Start: Fmoc-Rink Amide Resin swell Swell Resin (DMF) start->swell deprotect_resin Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin wash1 Wash (DMF, DCM) deprotect_resin->wash1 spps_cycles Fmoc-SPPS Cycles (Peptide Elongation) wash1->spps_cycles deprotect_peptide Fmoc Deprotection (20% Piperidine/DMF) spps_cycles->deprotect_peptide wash2 Wash (DMF, DCM) deprotect_peptide->wash2 couple_linker Couple Linker: trans-4-(Cbz-amino) cyclohexanecarboxylic acid wash2->couple_linker wash3 Wash (DMF, DCM) couple_linker->wash3 cleavage Final Cleavage & Deprotection wash3->cleavage mild_cleavage Mild Cleavage (1-5% TFA/DCM) Cbz Preserved cleavage->mild_cleavage Option A strong_cleavage Strong Cleavage (95% TFA cocktail) Cbz Removed cleavage->strong_cleavage Option B purification Purification (RP-HPLC) mild_cleavage->purification strong_cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Final Peptide characterization->end

Caption: General workflow for incorporating the linker via Fmoc-SPPS.

Orthogonal Protection Strategy

orthogonal_protection protecting_groups Protecting Groups Fmoc (α-amino) tBu (Side-chain) Cbz (Linker) deprotection_conditions Deprotection Conditions Base (e.g., Piperidine) Acid (e.g., TFA) Hydrogenolysis (H₂/Pd) protecting_groups:f1->deprotection_conditions:f1 Labile protecting_groups:f1->deprotection_conditions:f2 Stable protecting_groups:f1->deprotection_conditions:f3 Stable protecting_groups:f2->deprotection_conditions:f1 Stable protecting_groups:f2->deprotection_conditions:f2 Labile protecting_groups:f2->deprotection_conditions:f3 Stable protecting_groups:f3->deprotection_conditions:f1 Stable protecting_groups:f3->deprotection_conditions:f2 Labile (strong acid) protecting_groups:f3->deprotection_conditions:f3 Labile

Caption: Orthogonality of Fmoc, tBu, and Cbz protecting groups.

References

The Versatile Scaffold: Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

The cyclohexane ring in a trans-1,4-disubstituted pattern provides a well-defined spatial arrangement for appended functional groups, making it an ideal scaffold for probing protein binding pockets. The carbobenzoxy (Cbz) protecting group on the amino functionality offers stability during synthetic manipulations and can be readily removed to allow for further derivatization. The carboxylic acid moiety serves as a key interaction point, often mimicking a carboxylate-containing amino acid residue to engage with target proteins. This combination of features has led to the successful development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Application 1: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

PAI-1 Signaling Pathway

PAI1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular tPA tPA/uPA Plasminogen Plasminogen tPA->Plasminogen activates Thrombosis Thrombosis tPA->Thrombosis leads to Plasmin Plasmin Plasminogen->Plasmin conversion Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis PAI1 PAI-1 PAI1->tPA inhibits Inhibitor PAI-1 Inhibitor (trans-4-Cbz-amino cyclohexanecarboxylic acid derivative) Inhibitor->PAI1 inhibits Fibrinolysis->Thrombosis prevents

Quantitative Data: PAI-1 Inhibitors
Compound IDModification on Cyclohexane ScaffoldPAI-1 IC50 (nM)Reference
1a Cbz-amino and Carboxylic acid>10,000Hypothetical
1b Amide coupling with substituted aniline850Hypothetical
1c Ether linkage to a biphenyl moiety150Hypothetical
1d Urea linkage to a naphthyl group45Hypothetical
Experimental Protocol: PAI-1 Inhibition Assay (Chromogenic)

Materials:

  • Recombinant human tissue Plasminogen Activator (tPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 20 µL of the test compound solution or vehicle control.

  • Add 20 µL of tPA solution (final concentration ~2 nM) to each well and incubate for a further 10 minutes at 37°C.

  • Initiate the reaction by adding 140 µL of a pre-warmed mixture of plasminogen (final concentration ~0.1 µM) and chromogenic substrate (final concentration ~0.5 mM).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: Antagonism of Very Late Antigen-4 (VLA-4)

VLA-4 (α4β1 integrin) is a key adhesion molecule involved in leukocyte trafficking and inflammation. Antagonists of VLA-4 have therapeutic potential in autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The trans-4-aminocyclohexanecarboxylic acid scaffold has been successfully employed to develop potent VLA-4 antagonists.[1]

VLA-4 Signaling in Leukocyte Adhesion

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 binds Antagonist VLA-4 Antagonist (trans-4-substituted cyclohexanecarboxylic acid derivative) Antagonist->VLA4 blocks binding Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion Inflammation Inflammation Adhesion->Inflammation

Quantitative Data: VLA-4 Antagonists
Compound IDR1 Group (Amide)R2 Group (Ester/Acid)VLA-4 IC50 (nM)Reference
2a 2-(2-methylphenylamino)benzoxazoleBenzoic acid19[1]
2b 2-(2-methylphenylamino)benzoxazoleCyclohexanecarboxylic acid2.8[1]
Experimental Protocol: VLA-4 Dependent Cell Adhesion Assay

This protocol describes a method to measure the inhibition of VLA-4-mediated cell adhesion to its ligand, VCAM-1.

Materials:

  • Jurkat cells (or other VLA-4 expressing cell line)

  • Recombinant human VCAM-1/Fc chimera

  • 96-well high-binding microplate

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Assay Buffer: RPMI 1640 with 20 mM HEPES

  • Test compounds (dissolved in DMSO)

  • Fluorescence plate reader

Procedure:

  • Coat a 96-well plate with VCAM-1/Fc (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Label Jurkat cells with Calcein-AM (1 µM) for 30 minutes at 37°C.

  • Wash the cells twice with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the labeled cells with serial dilutions of the test compounds or vehicle control for 30 minutes at 37°C.

  • Wash the VCAM-1 coated plate with assay buffer.

  • Add 100 µL of the cell suspension to each well of the coated plate and incubate for 30 minutes at 37°C.

  • Gently wash the plate three times with assay buffer to remove non-adherent cells.

  • Add 100 µL of assay buffer to each well and measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.

  • Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Application 3: Inhibition of Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases and cancers. The trans-4-aminocyclohexanecarboxylic acid scaffold has been incorporated into the design of selective JAK inhibitors.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates Inhibitor JAK Inhibitor (trans-4-amino cyclohexanecarboxylic acid derivative) Inhibitor->JAK inhibits pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene

Quantitative Data: JAK Inhibitors
Compound IDScaffold ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 Ki (nM)Reference
3a Pyrrolo[2,3-b]pyridine core5.9281.0Hypothetical
3b Introduction of a cyano group2.1150.5Hypothetical
3c Modification of the cyclohexane linker15.4893.2Hypothetical
Experimental Protocol: JAK Kinase Inhibition Assay (Luminescent)

This protocol describes a luminescent-based assay to measure the inhibitory activity of compounds against a specific JAK isoform.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white 96-well plate, add 5 µL of the test compound solution or vehicle control.

  • Add 10 µL of a mixture of the JAK enzyme (final concentration ~1-5 ng/reaction) and the substrate (final concentration ~0.2 mg/mL) to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

References

Application Notes: Reaction Conditions for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as Z-trans-4-aminocyclohexanecarboxylic acid (Z-trans-ACHC-OH), is a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2][3] Its rigid cyclohexane scaffold provides conformational constraint, which is often exploited in the design of enzyme inhibitors, peptide mimetics, and other biologically active molecules.[2] The carbobenzoxy (Cbz or Z) group provides robust protection for the amine functionality, while the carboxylic acid moiety allows for further modification, typically through amide bond formation or esterification. These notes provide detailed protocols and reaction conditions for the synthesis and key transformations of this compound.

Synthesis of this compound

The primary method for synthesizing the title compound is through the N-protection of trans-4-aminocyclohexanecarboxylic acid using a carbobenzoxy group donor, such as benzyl chloroformate (Cbz-Cl).

cluster_synthesis Synthesis Workflow start trans-4-Aminocyclohexane- carboxylic Acid reagents Benzyl Chloroformate Base (e.g., NaOH) start->reagents product trans-4-(Carbobenzoxyamino)- cyclohexanecarboxylic Acid reagents->product Cbz Protection

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Cbz Protection

This protocol outlines the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

  • Dissolution: Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] The solvent can be water, or a mixture of water with an alcohol like methanol or ethanol.[4]

  • Cooling: Cool the solution in an ice bath to a temperature between 0 °C and 5 °C.[4]

  • Addition of Reagent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture in the basic range (pH 8-10) by concurrent addition of the base solution.

  • Reaction: Allow the reaction to stir at a temperature between 0 °C and room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[4] Reaction times are typically in the range of 1 to 5 hours.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl chloroformate and other impurities.

  • Acidification: Carefully acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Isolation: Collect the white precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the final product.

Table 1: Summary of Cbz-Protection Reaction Conditions

ParameterConditionReference
Substrate trans-4-Aminocyclohexanecarboxylic acid[4]
Reagent Benzyl chloroformate (Cbz-Cl)[4]
Base Sodium hydroxide, Potassium hydroxide[4]
Solvent Water, Methanol/Water, Ethanol/Water[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 1 - 5 hours (typical)General Knowledge
pH Maintained at 8-10 during additionGeneral Knowledge

Application in Amide Bond Formation

The carboxylic acid moiety of Z-trans-ACHC-OH is readily coupled with primary or secondary amines to form amide bonds, a key step in the synthesis of peptides and other complex molecules. This reaction typically requires an activating agent or coupling reagent.[5]

cluster_amide Amide Coupling Workflow start trans-4-(Cbz-amino)- cyclohexanecarboxylic Acid + Amine (R-NH₂) reagents Coupling Reagent (e.g., EDC, DCC) + Additive (e.g., HOBt) start->reagents product Resulting Amide Derivative reagents->product Amidation

Caption: General workflow for amide bond formation.

Experimental Protocol: EDC/HOBt Coupling

  • Dissolution: Dissolve this compound, the desired amine (1.0-1.2 equivalents), and 1-Hydroxybenzotriazole (HOBt, 1.0-1.2 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 equivalents) portion-wise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Common Conditions for Amide Coupling

ParameterReagent System 1 (EDC/HOBt)Reagent System 2 (DCC/DMAP)Reference
Coupling Reagent EDCDCC[7],[6]
Additive/Catalyst HOBtDMAP (catalytic)[7]
Base DIPEA or Triethylamine (optional)Not typically required[7]
Solvent DCM, DMF, AcetonitrileDCM, THF[7],[5]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[7]
Reaction Time 12 - 48 hours4 - 42 hours[7]

Application in Ester Formation

Esterification of the carboxylic acid group is another common transformation, often used to modify the compound's solubility or to protect the carboxyl group during subsequent reactions.

cluster_ester Esterification Workflow start trans-4-(Cbz-amino)- cyclohexanecarboxylic Acid + Alcohol (R-OH) reagents Coupling Reagent (e.g., DCC) + Catalyst (e.g., DMAP) start->reagents product Resulting Ester Derivative reagents->product Esterification

Caption: General workflow for ester formation.

Experimental Protocol: Steglich Esterification (DCC/DMAP)

  • Dissolution: Dissolve this compound, the desired alcohol (1.5-3.0 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like DCM.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the stirred solution.[8]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[8]

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.

Table 3: Common Conditions for Esterification

ParameterConditionReference
Method Steglich Esterification[8],[9]
Coupling Reagent Dicyclohexylcarbodiimide (DCC)[8]
Catalyst 4-Dimethylaminopyridine (DMAP)[8]
Solvent Dichloromethane (DCM)[8]
Temperature 0 °C to Room Temperature[8]
Reaction Time 3 - 12 hours[8]

Deprotection of the Carbobenzoxy (Cbz) Group

To reveal the free amine for further functionalization, the Cbz group is typically removed via catalytic hydrogenolysis.

cluster_deprotection Cbz Deprotection Workflow start trans-4-(Cbz-amino)- cyclohexanecarboxylic Acid (or its derivative) reagents H₂ Gas Catalyst (Pd/C) start->reagents product trans-4-Aminocyclohexane- carboxylic Acid Derivative reagents->product Hydrogenolysis

Caption: Workflow for the removal of the Cbz protecting group.

Experimental Protocol: Catalytic Hydrogenolysis

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) to the solution.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus, at a pressure ranging from atmospheric to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). This usually takes 2-16 hours.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be used directly or purified further if necessary.

Table 4: General Conditions for Cbz Deprotection

ParameterCondition
Method Catalytic Hydrogenolysis
Catalyst Palladium on Carbon (Pd/C, 5-10 wt%)
Hydrogen Source H₂ gas
Pressure Atmospheric to 50 psi
Solvent Methanol, Ethanol, Ethyl Acetate, THF
Temperature Room Temperature
Reaction Time 2 - 16 hours

References

Application Note: Amide Bond Formation with trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the coupling of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid to primary and secondary amines to form stable amide bonds. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a conformationally constrained scaffold in peptide-based drugs and other therapeutic agents.[1] The protocols described herein utilize common and efficient coupling reagents, ensuring high yields and purity of the desired amide products. Methodologies for reaction setup, monitoring, work-up, and purification are presented for researchers in organic synthesis, peptide chemistry, and pharmaceutical development.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid and a carbobenzoxy (Cbz) protected amine on a cyclohexane ring. The trans stereochemistry of the functional groups provides a rigid and defined orientation, making it an attractive intermediate for synthesizing structurally precise molecules, such as Janus Kinase (JAK) inhibitors and other pharmacologically active compounds.[2][3] The formation of an amide bond by coupling the carboxylic acid moiety with an amine is a critical step in elaborating this scaffold into more complex target molecules.

This document outlines two robust and widely applicable protocols for this transformation:

  • EDC/HOBt Coupling: A classic and cost-effective carbodiimide-mediated coupling method known for its reliability and for minimizing racemization when additives like HOBt are used.

  • HATU Coupling: A modern and highly efficient method employing a uronium-based coupling reagent that often results in faster reaction times and higher yields, particularly with sterically hindered or less reactive substrates.

Data Presentation

The following table summarizes representative quantitative data for the coupling of this compound with a model primary amine (e.g., Benzylamine) using the described protocols. These values are illustrative and may vary depending on the specific amine substrate and reaction scale.

Coupling ProtocolReagents (Equivalents)SolventReaction Time (h)Typical Yield (%)Purity (%)
Protocol 1 Acid (1.0), Amine (1.1), EDC (1.2), HOBt (1.2)DMF12-1885-95>95
Protocol 2 Acid (1.0), Amine (1.1), HATU (1.2), DIPEA (2.0)DMF2-490-98>95

Experimental Protocols

Materials and General Methods
  • This compound

  • Amine substrate (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the formation of an amide bond using EDC as the coupling agent and HOBt as an additive to suppress side reactions and minimize racemization.

Workflow Diagram:

G Protocol 1: EDC/HOBt Coupling Workflow sub_acid trans-4-(Cbz-amino) cyclohexanecarboxylic Acid dissolve Dissolve Acid & HOBt in DMF, Cool to 0°C sub_acid->dissolve sub_amine Amine (1.1 eq) add_amine Add Amine Warm to RT sub_amine->add_amine reagents EDC (1.2 eq) HOBt (1.2 eq) solvent Anhydrous DMF solvent->dissolve add_edc Add EDC Stir for 30 min dissolve->add_edc add_edc->add_amine react Stir 12-18h at RT Monitor by TLC/LC-MS add_amine->react workup Aqueous Work-up (Water, NaHCO₃, HCl, Brine) react->workup purify Dry (MgSO₄) Concentrate & Purify (Crystallization/Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M concentration relative to the acid).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cold solution. Stir the reaction mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine substrate (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1 M HCl (1x), and brine (1x). The aqueous washes help remove unreacted reagents, HOBt, and the urea byproduct.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes the highly efficient uronium-based reagent HATU, which often leads to faster reactions and is effective for coupling challenging substrates.

Workflow Diagram:

G Protocol 2: HATU Coupling Workflow sub_acid trans-4-(Cbz-amino) cyclohexanecarboxylic Acid combine Combine Acid, HATU, & Amine in DMF sub_acid->combine sub_amine Amine (1.1 eq) sub_amine->combine reagents HATU (1.2 eq) DIPEA (2.0 eq) solvent Anhydrous DMF solvent->combine cool Cool to 0°C combine->cool add_base Add DIPEA (Base) cool->add_base react Stir 2-4h at RT Monitor by TLC/LC-MS add_base->react workup Aqueous Work-up (Water, NaHCO₃, Brine) react->workup purify Dry (MgSO₄) Concentrate & Purify (Crystallization/Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU mediated amide coupling.

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HATU (1.2 eq), and the amine substrate (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M concentration).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the cold solution. Note: DIPEA is a base required to facilitate the reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS. Reactions with HATU are typically much faster than with EDC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Troubleshooting and Safety

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. If coupling is slow, particularly with hindered amines, extending the reaction time or slightly warming the reaction mixture (e.g., to 40°C) may improve conversion.

  • Byproduct Removal: The urea byproduct from EDC can sometimes be difficult to remove. Thorough washing during the aqueous work-up is crucial. If it persists, purification by column chromatography is recommended.

  • Safety: Coupling reagents like EDC and HATU can be sensitizers and should be handled with care. DIPEA is a volatile and corrosive base. Always work in a fume hood and wear appropriate PPE.

References

The Versatility of a Cyclohexane Scaffold: Applications of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid and its derivatives are invaluable building blocks in modern medicinal chemistry. The rigid, chair-like conformation of the trans-substituted cyclohexane ring provides a well-defined three-dimensional structure that can effectively mimic peptide turns or serve as a rigid scaffold to orient pharmacophoric groups for optimal target engagement. The presence of both a protected amine and a carboxylic acid functionality allows for versatile chemical modifications, making it a staple in the synthesis of a diverse range of therapeutic agents. This document provides a detailed overview of its applications, complete with experimental protocols and biological data, to guide researchers in leveraging this scaffold for drug discovery.

Key Applications in Drug Discovery

The trans-4-(amido)cyclohexanecarboxylic acid motif has been successfully incorporated into a variety of drug candidates targeting different disease areas. Its utility has been demonstrated in the development of inhibitors for Janus Kinases (JAKs), thrombin, and Very Late Antigen-4 (VLA-4), highlighting its broad applicability.

Janus Kinase (JAK) Inhibitors

Therapeutic Area: Inflammatory and Autoimmune Diseases

The trans-4-aminocyclohexyl moiety is a key structural feature in the JAK inhibitor Oclacitinib , which is approved for veterinary use to treat allergic dermatitis. In these inhibitors, the cyclohexane scaffold serves as a rigid linker to position the pharmacophoric elements correctly within the ATP-binding pocket of the JAK enzymes.

Thrombin Inhibitors

Therapeutic Area: Thrombosis and Cardiovascular Diseases

The trans-4-aminocyclohexane core has been utilized in the design of potent and orally bioavailable thrombin inhibitors. The cyclohexane ring acts as a constrained P1 fragment mimic, fitting into the S1 pocket of thrombin. The amine functionality can be derivatized to introduce basic groups that interact with key residues in the enzyme's active site.

Very Late Antigen-4 (VLA-4) Antagonists

Therapeutic Area: Inflammatory and Autoimmune Diseases (e.g., Asthma, Multiple Sclerosis)

Numerous potent and selective VLA-4 antagonists have been developed incorporating the trans-4-substituted cyclohexanecarboxylic acid scaffold. VLA-4 is an integrin involved in leukocyte adhesion and trafficking. In these antagonists, the carboxylic acid group of the scaffold is crucial for binding to a key recognition site on the VLA-4 integrin.

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds that incorporate the trans-4-(amido)cyclohexanecarboxylic acid scaffold or its close derivatives.

Compound/Drug CandidateTargetBiological ActivityReference Compound
OclacitinibJAK1IC50 = 10 nM-
JAK2IC50 = 18 nM-
JAK3IC50 < 5 nM-
L-372,460ThrombinKi = 1.5 nM-
Compound 11b VLA-4IC50 = 2.8 nMCompound 1 (IC50 = 1.6 nM)
Compound 14e VLA-4IC50 = 5.4 nM-

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental logic, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Oclacitinib Oclacitinib Oclacitinib->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

Thrombin_Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin_Inhibitor Thrombin Inhibitor (e.g., L-372,460) Thrombin_Inhibitor->Thrombin Inhibition

Thrombin's Role in the Coagulation Cascade

VLA4_Signaling_Pathway Leukocyte Leukocyte VLA4 VLA-4 Leukocyte->VLA4 expresses VCAM1 VCAM-1 VLA4->VCAM1 Binding EndothelialCell Endothelial Cell EndothelialCell->VCAM1 expresses Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion VLA4_Antagonist VLA-4 Antagonist VLA4_Antagonist->VLA4 Blockade

VLA-4 Mediated Leukocyte Adhesion

Synthetic_Workflow Start trans-4-(Cbz-amino) cyclohexanecarboxylic acid Deprotection Deprotection (e.g., H2, Pd/C) Start->Deprotection AmideCoupling Amide Coupling Deprotection->AmideCoupling FinalCompound Final Drug Candidate AmideCoupling->FinalCompound

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

This protocol describes the synthesis of a key Boc-protected intermediate from p-aminobenzoic acid.[1]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C)

  • 10% Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM)

  • Citric acid

  • Sodium sulfate (Na2SO4)

  • Acetone

  • Hydrogen gas (H2)

  • Autoclave

Procedure:

  • Hydrogenation: In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL).

  • Stir the mixture at 100°C under 15 bar of hydrogen pressure for 20 hours.

  • Monitor the reaction by TLC until the starting material is consumed. The resulting product is a cis/trans mixture of 4-aminocyclohexane-1-carboxylic acid.

  • Boc Protection: Without isolating the product from the hydrogenation, add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture and stir at room temperature until the protection is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a 20% citric acid solution.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system to afford pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Protocol 2: Synthesis of a VLA-4 Antagonist (General Procedure)

This protocol outlines a general approach for the synthesis of a VLA-4 antagonist using a trans-4-substituted cyclohexanecarboxylic acid derivative.[2]

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid derivative (e.g., methyl ester)

  • Carboxylic acid coupling partner

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Lithium hydroxide (LiOH) for saponification

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of the trans-4-aminocyclohexanecarboxylic acid derivative in a suitable solvent (e.g., DMF), add the carboxylic acid coupling partner, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS or TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the coupled ester intermediate.

  • Saponification: Dissolve the ester intermediate in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete.

  • Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final VLA-4 antagonist. Further purification can be achieved by crystallization or preparative HPLC if necessary.

This compound and its analogs are indispensable tools in the medicinal chemist's arsenal. The rigid cyclohexane core provides a reliable platform for the spatial arrangement of pharmacophoric groups, leading to potent and selective inhibitors for a range of biological targets. The synthetic accessibility and versatility of this scaffold ensure its continued prominence in the development of novel therapeutics for various diseases. The provided data and protocols serve as a foundational guide for researchers aiming to explore the potential of this privileged scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: Incorporation of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the incorporation of non-natural amino acids into peptide sequences is a powerful strategy to enhance biological activity, improve metabolic stability, and confer unique structural properties. trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a conformationally constrained alicyclic β-amino acid, offers a rigid scaffold that can be used to induce specific secondary structures in peptides. The benzyloxycarbonyl (Cbz or Z) protecting group on the amine provides orthogonal protection to the commonly used Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS), allowing for selective manipulation and synthesis of complex peptide architectures.

The cyclohexane ring introduces a rigid element into the peptide backbone, which can be instrumental in locking the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity. Furthermore, peptides containing such β-amino acids often exhibit increased resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using standard SPPS methodologies.

Core Applications in Peptide Synthesis

The primary applications for incorporating this compound in SPPS include:

  • Induction of Stable Secondary Structures: The rigid cyclohexane scaffold can be used to nucleate and stabilize specific peptide conformations, such as turns and helices.

  • Enhancement of Proteolytic Stability: The non-natural β-amino acid structure is resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the peptide.

  • Conformational Constraint for Improved Receptor Binding: By reducing the conformational flexibility of a peptide, this building block can help to pre-organize the peptide into a conformation that is optimal for binding to its biological target.

  • Scaffold for Peptidomimetics: It serves as a valuable building block in the design of peptidomimetics, where the peptide backbone is modified to improve drug-like properties.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on the coupling conditions. Below is a summary of illustrative quantitative data for the coupling efficiency under various standard conditions.

Coupling ReagentAdditiveCoupling Time (h)SolventTemperature (°C)Crude Purity (%)
HBTUHOBt/DIPEA2DMF2592
HATUHOAt/DIPEA2DMF2595
DICOxyma Pure3DMF2590
PyBOPDIPEA2.5DMF/NMP2593

Note: Data is illustrative and actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual incorporation of Z-trans-4-aminocyclohexanecarboxylic acid into a peptide sequence on a Rink Amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, pre-activate the amino acid by dissolving this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • To monitor the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

4. Capping (Optional but Recommended):

  • If the Kaiser test is positive after the coupling step, cap any unreacted free amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF (5 times).

5. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

6. Cleavage of the Z-group (if required on-resin):

  • The Z-group is stable to the mild base used for Fmoc removal and the moderate acid used for Boc removal.
  • On-resin removal can be achieved by catalytic hydrogenolysis (e.g., Pd/C, H₂) if the peptide and resin are compatible. However, this is not standard in SPPS. Typically, the Z-group is retained until the final cleavage step.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. The Z-group will also be cleaved under these strong acidic conditions.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Z-Acha-OH (HATU/HOAt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping (Optional) (Acetic Anhydride/DIPEA) kaiser_test->capping Positive elongation Continue Chain Elongation kaiser_test->elongation Negative capping->elongation elongation->deprotection Repeat Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) elongation->final_cleavage Final Cycle purification Purification & Analysis (RP-HPLC, MS) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for SPPS incorporation of Z-Acha-OH.

signaling_pathway peptide Peptide with trans-4-(amino)cyclohexanecarboxylic acid receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding & Activation g_protein G-Protein Activation (Gα, Gβγ) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream_kinase Protein Kinase Activation (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) downstream_kinase->cellular_response

Caption: Hypothetical GPCR signaling pathway for a bioactive peptide.

Application Notes and Protocols for the Analysis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and characterization are critical for ensuring the quality and efficacy of the final drug product. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 34771-04-5[1][2]
Molecular Formula C15H19NO4[1]
Molecular Weight 277.32 g/mol [1]
Melting Point 217 °C[3]
Boiling Point 484.7 ± 44.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³[3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of this compound. The presence of the benzoyl group provides a strong chromophore for UV detection.

Experimental Protocol

1.1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[4]

  • Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark.[2]

  • Mix thoroughly by vortexing or sonication until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3][5]

1.2. HPLC Conditions: The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 254 nm

1.3. Data Presentation: The expected retention time for the main peak and potential impurities are listed below.

CompoundExpected Retention Time (min)
This compound~12.5
4-Aminobenzoic acid (potential starting material)~3.2
Benzyl alcohol (potential impurity)~8.9

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS provides sensitive and specific detection, confirming the molecular weight of the target compound and identifying trace-level impurities.

Experimental Protocol

2.1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile:water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

2.2. LC-MS Conditions: The instrumental parameters for LC-MS analysis are detailed below.

ParameterCondition
LC System UPLC/HPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 20-95% B; 10-12 min: 95% B; 12-12.1 min: 95-20% B; 12.1-15 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detector Q-TOF or Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV

2.3. Data Presentation: Expected mass-to-charge ratios for the parent compound are provided.

IonCalculated m/zObserved m/z
[M+H]⁺278.1387~278.1390
[M+Na]⁺300.1206~300.1210

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_stock Prepare Stock (1 mg/mL) dilute Dilute to 1-10 µg/mL prep_stock->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mass_analyze Mass Analysis (TOF/QQQ) ionize->mass_analyze extract_ion Extract Ion Chromatograms mass_analyze->extract_ion confirm_mw Confirm Molecular Weight extract_ion->confirm_mw id_impurities Identify Impurities confirm_mw->id_impurities NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information compound trans-4-(Carbobenzoxyamino) cyclohexanecarboxylic Acid proton_nmr ¹H NMR compound->proton_nmr carbon_nmr ¹³C NMR compound->carbon_nmr chem_shift Chemical Shifts proton_nmr->chem_shift integration Integration (Proton Ratios) proton_nmr->integration coupling Coupling Constants (Connectivity) proton_nmr->coupling num_carbons Number of Carbons carbon_nmr->num_carbons Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample (~200 mg) dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint (Faint Pink) titrate->endpoint record_vol Record Volume endpoint->record_vol calculate Calculate Assay (%) record_vol->calculate

References

Application Notes and Protocols for the Purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. The primary challenge in its synthesis is often the co-formation of the cis-isomer, necessitating efficient purification to isolate the desired trans-isomer. The following protocols for liquid-liquid extraction, column chromatography, and recrystallization have been compiled to address this challenge.

Overview of Purification Strategies

The purification of this compound from a mixture of cis and trans isomers typically involves a multi-step approach. An initial work-up using liquid-liquid extraction can remove a significant portion of water-soluble and other process-related impurities. For higher purity requirements, column chromatography offers excellent separation of the isomers. Finally, recrystallization can be employed to obtain a highly crystalline and pure final product. The choice of method or combination of methods will depend on the initial purity of the crude product and the desired final purity.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various sources for the purification of this compound and its analogs. This data can help in selecting an appropriate purification strategy based on expected yield and purity.

Purification MethodStarting MaterialSolvent System/ConditionsPurityYieldReference
Precipitation & Extractioncis/trans mixture of BOC-protected aminocyclohexanecarboxylic acidAcetone, Citric Acid, Dichloromethane99.1%62%[1]
RecrystallizationCrude (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acidDichloromethane / Ethyl AcetateHigh58% (up to 92% reported in some runs)[2]
Column ChromatographyCrude N-Tosylamino derivativeSilica Gel, Chloroform / Ethyl Acetate (1:1)High61%[2]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for an initial work-up of the reaction mixture to remove inorganic salts and other polar impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) or 20% Citric Acid solution[1]

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If the reaction was performed in an aqueous medium, proceed to the acidification step.

  • Acidification: Transfer the aqueous solution to a separatory funnel. Acidify the aqueous layer to a pH of approximately 4 using 1M HCl or a 20% citric acid solution.[1] This ensures that the carboxylic acid is protonated and will be extracted into the organic layer.

  • Extraction: Add an equal volume of DCM to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Separation: Drain the lower organic layer (DCM) into a clean flask.

  • Re-extraction: Repeat the extraction of the aqueous layer with fresh portions of DCM (at least two more times) to maximize the recovery of the product.[1]

  • Combine Organic Layers: Combine all the DCM extracts in a single flask.

  • Washing: Wash the combined organic layers with an equal volume of brine. This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating the cis and trans isomers. The following protocol is adapted from a procedure for a closely related compound.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Chloroform / Ethyl Acetate (1:1 v/v)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture (e.g., with a small amount of methanol) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chloroform/ethyl acetate (1:1) mixture, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • TLC Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate, develop it in the eluent, and visualize the spots under a UV lamp. The trans and cis isomers should have different Rf values.

  • Combine Fractions: Combine the fractions containing the pure trans-isomer.

  • Concentration: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product. The choice of solvent is critical. Based on procedures for analogous compounds, a mixed solvent system of a chlorinated solvent and an ester is a good starting point.[2]

Materials:

  • Purified this compound (from extraction or chromatography)

  • Recrystallization solvent: Dichloromethane / Ethyl Acetate or Ethanol / Water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude or partially purified acid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., dichloromethane or ethanol) to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • For a mixed solvent system (e.g., Dichloromethane/Ethyl Acetate): Slowly add the less polar solvent (ethyl acetate) to the hot solution until turbidity persists. Then, add a few drops of the primary solvent (dichloromethane) until the solution becomes clear again.

    • For a single solvent or solvent/anti-solvent system: Allow the flask to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable non-solvent (like cold acetone or diisopropyl ether).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow Crude Crude Product (cis/trans mixture) Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Extraction->Recrystallization Direct to Final Step Impurities Aqueous Impurities Extraction->Impurities Chromatography->Recrystallization Final Polishing Cis cis Isomer Chromatography->Cis Pure Pure trans Isomer Recrystallization->Pure Soluble_Imp Soluble Impurities Recrystallization->Soluble_Imp

Caption: Overall purification workflow for this compound.

ExtractionProtocol start Start: Crude Mixture dissolve Dissolve in DCM/ Acidify Aqueous Layer start->dissolve extract Extract with DCM (3x) dissolve->extract separate Separate Layers extract->separate wash Wash with Brine separate->wash Organic Layer aqueous_waste Aqueous Waste separate->aqueous_waste Aqueous Layer dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step workflow for the liquid-liquid extraction protocol.

RecrystallizationProtocol start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slow Slow Cooling to RT dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (contains impurities) filter->mother_liquor dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting common issues encountered during the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I performed the reaction, but upon workup, I obtained a very low yield of the desired product, or no product at all. What could have gone wrong?

  • Answer: Low or no yield in the Cbz protection of trans-4-aminocyclohexanecarboxylic acid can stem from several factors. Here are the most common causes and their solutions:

    • Incorrect pH: The reaction is highly pH-sensitive. The optimal pH range is typically between 8 and 10.[1] If the pH is too low, the amine starting material will be protonated and thus not nucleophilic enough to react with the benzyl chloroformate. If the pH is too high, the benzyl chloroformate can rapidly hydrolyze.

      • Solution: Carefully monitor and adjust the pH of the reaction mixture throughout the addition of benzyl chloroformate. Use a pH meter for accurate readings. A buffer system, such as sodium carbonate and sodium bicarbonate, can help maintain the pH within the optimal range.[1]

    • Poor Quality of Benzyl Chloroformate (Cbz-Cl): Benzyl chloroformate is moisture-sensitive and can decompose over time, especially if not stored properly.

      • Solution: Use fresh or recently purchased benzyl chloroformate. Ensure it has been stored under anhydrous conditions. If in doubt, test the reagent on a simpler amine to confirm its reactivity.

    • Inefficient Stirring: This is a biphasic reaction (Schotten-Baumann conditions), meaning the reactants are in two different phases (aqueous and organic).[2][3] Inefficient mixing will lead to a slow or incomplete reaction.

      • Solution: Use vigorous mechanical stirring to ensure good mixing of the aqueous and organic phases, maximizing the interfacial area where the reaction occurs.

    • Low Reaction Temperature: While the reaction is often started at 0°C to control the exothermic addition of Cbz-Cl, maintaining too low a temperature for the entire reaction period can slow down the reaction rate.

      • Solution: After the initial addition of benzyl chloroformate at 0-5°C, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[4]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities, as seen on my NMR or LC-MS. What are these impurities and how can I avoid them?

  • Answer: Several side reactions can lead to impurities. Here are the most likely culprits and how to mitigate them:

    • Unreacted Starting Material: The presence of trans-4-aminocyclohexanecarboxylic acid in your final product indicates an incomplete reaction.

      • Solution: Ensure a slight excess of benzyl chloroformate (typically 1.1 to 1.2 equivalents) is used.[4] Also, verify the reaction completion by thin-layer chromatography (TLC) before proceeding with the workup.

    • Benzyl Alcohol and other Cbz-Cl Decomposition Products: These arise from the hydrolysis of benzyl chloroformate in the aqueous basic solution.

      • Solution: Maintain the recommended temperature (0-5°C) during the addition of Cbz-Cl to minimize its decomposition.[4] An ether wash of the reaction mixture before acidification can help remove some of these less polar impurities.[4]

    • cis-Isomer Contamination: The starting material, trans-4-aminocyclohexanecarboxylic acid, can sometimes be contaminated with its cis-isomer. This will lead to the formation of the corresponding cis-Cbz-protected product.

      • Solution: Ensure the purity and stereochemistry of your starting material. If the starting material is a cis/trans mixture, a purification step to isolate the trans isomer may be necessary before the protection reaction.[5][6][7] Purification of the final product via recrystallization can also help in separating the isomers.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I'm having trouble isolating my product after acidification, and purification by recrystallization is not giving me a pure compound. What can I do?

  • Answer: Isolation and purification can be challenging due to the properties of the product and potential impurities.

    • Oily Product Instead of a Precipitate: Sometimes the product oils out upon acidification instead of forming a solid precipitate, making it difficult to collect by filtration.

      • Solution: Ensure the aqueous layer is sufficiently cooled in an ice bath before and during acidification.[4] Acidify slowly while stirring vigorously. If an oil forms, you can try to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oily product with a suitable organic solvent like ethyl acetate or dichloromethane, and then proceed with drying and evaporation of the solvent.[4]

    • Ineffective Recrystallization: The product may be difficult to recrystallize, or the process may not effectively remove certain impurities.

      • Solution: Experiment with different solvent systems for recrystallization. Common solvents to try include acetone/water, ethanol/water, or ethyl acetate/hexanes. The presence of the benzyl and cyclohexyl groups makes the molecule quite hydrophobic, which can sometimes lead to aggregation or poor solubility in standard solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: Yields can vary depending on the scale and specific conditions, but well-optimized procedures for the Cbz protection of amino acids generally report yields in the range of 85-95%.[4] For cyclic amino acids like trans-4-aminocyclohexanecarboxylic acid, achieving a high yield is feasible with careful control of reaction parameters.

Q2: How critical is the stereochemistry of the starting material?

A2: The stereochemistry is critical. The reaction with benzyl chloroformate does not alter the stereochemistry at the 1 and 4 positions of the cyclohexane ring. Therefore, to obtain the trans product, you must start with trans-4-aminocyclohexanecarboxylic acid.[5][6][7]

Q3: Can I use a different base instead of sodium carbonate?

A3: Yes, other bases like sodium hydroxide or sodium bicarbonate can be used.[9] However, sodium carbonate is often preferred as it provides a good buffering capacity to maintain the pH in the optimal range.[1] Stronger bases like sodium hydroxide need to be added more carefully to avoid a rapid increase in pH, which can lead to the hydrolysis of benzyl chloroformate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. The starting material (amino acid) will have a very low Rf value, while the Cbz-protected product will be significantly higher. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the safety precautions I should take during this synthesis?

A5: Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially on a larger scale, so it's important to control the addition of benzyl chloroformate and use an ice bath for cooling.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Cbz-Protected Amino Acids

ParameterCondition ACondition BCondition CExpected OutcomeReference
Base 1 M Na2CO31 M NaOH1 M NaHCO3Na2CO3 and NaOH generally give higher yields due to maintaining a sufficiently high pH. NaHCO3 might result in a slower reaction or lower yield if the pH drops below 8.[4]
Temperature 0°C throughout0°C then warm to RTRoom TemperatureStarting at 0°C and then warming to room temperature is optimal for controlling the initial exotherm and then driving the reaction to completion.[4]
Solvent System Dioxane/Water (1:1)Acetone/Water (1:1)THF/Water (2:1)A co-solvent is often used to improve the solubility of the starting materials. All listed systems are effective, with the choice often depending on the specific substrate and downstream processing.[1]
Equivalents of Cbz-Cl 1.0 eq.1.1 eq.1.5 eq.A slight excess (1.1 eq.) is optimal to ensure complete conversion without leading to significant impurities from the excess reagent.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the Schotten-Baumann reaction conditions.

Materials:

  • trans-4-aminocyclohexanecarboxylic acid

  • Sodium carbonate (Na2CO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane (or another suitable water-miscible organic solvent)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Add dioxane (or another co-solvent) to aid in solubility, typically in a 1:1 ratio with water. Cool the solution to 0-5°C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of organic co-solvent) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • If an oil forms during acidification, extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Starting Material trans-4-aminocyclohexanecarboxylic acid Intermediate Tetrahedral Intermediate Starting Material->Intermediate Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Base Na2CO3 (aq) Base->Intermediate Deprotonation Solvent Dioxane/Water Temperature 0°C to RT Product This compound Intermediate->Product Elimination of HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Verify pH Check Cbz-Cl Quality Improve Stirring Adjust Temperature Check_Yield->Troubleshoot_Yield Yes End Successful Synthesis Check_Purity->End No Troubleshoot_Purity Check for Unreacted SM Optimize Workup Verify Isomer Purity Improve Recrystallization Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Purity->Start Re-run Experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Coupling Reactions of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the amide coupling of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (Cbz-ACHC).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using carbodiimide coupling reagents like DCC or DIC?

A1: The most prevalent side reaction is the formation of a stable N-acylurea byproduct.[1][2] This occurs when the highly reactive O-acylisourea intermediate, formed between the carboxylic acid and the carbodiimide, undergoes an intramolecular rearrangement instead of reacting with the desired amine.[1][2][3] This side reaction is irreversible and consumes the activated acid, reducing the yield of the target amide.[2]

Q2: I see a white precipitate forming in my reaction that isn't my product. What is it?

A2: If you are using N,N'-Dicyclohexylcarbodiimide (DCC), the white precipitate is almost certainly N,N'-dicyclohexylurea (DCU).[2][3][4] DCU is the byproduct of the coupling reaction and is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and tetrahydrofuran (THF).[3][4] While its precipitation helps drive the reaction forward, it can complicate purification if it co-precipitates with your product.[3] If using N,N'-Diisopropylcarbodiimide (DIC), the corresponding urea (DIU) is more soluble and typically remains in solution.[2][4]

Q3: How can I minimize the formation of the N-acylurea byproduct?

A3: The formation of N-acylurea can be minimized by adding a nucleophilic catalyst, often referred to as an additive.[1][5] Compounds like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly used.[1][2][5] These additives rapidly convert the O-acylisourea intermediate into a more stable active ester. This active ester is less prone to rearrangement but is still reactive enough to couple efficiently with the amine, thereby improving yields and reducing side reactions.[2]

Q4: My coupling yield is low, even with an additive. What other factors should I consider?

A4: Low yields can stem from several issues beyond side reactions:

  • Steric Hindrance: The bulky cyclohexane ring can sterically hinder the coupling partners. Switching to a more potent coupling reagent like HATU or HBTU, which are known to be effective for hindered systems, can improve efficiency.[4][6]

  • Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous. Carbodiimides react with water, which will deactivate the reagent and lead to lower yields.[7]

  • Reaction Conditions: Low temperatures (starting at 0 °C) are recommended to control the reaction rate and minimize side reactions.[3] Inadequate stirring or incorrect stoichiometry can also lead to poor results.

  • Aggregation: While less common for smaller molecules, peptide chains containing hydrophobic residues can aggregate, preventing complete reaction.[6][8] Changing the solvent to a more disruptive one like NMP may help.[6]

Q5: Is there a risk of racemization with Cbz-ACHC?

A5: this compound itself is achiral at the carbon bearing the carboxylic acid, so it cannot be racemized at that position. However, if the amine component you are coupling it with is a chiral amino acid or peptide, racemization of that partner is a significant concern. The conditions that lead to side reactions, particularly the formation of an oxazolone intermediate, can also cause racemization of the chiral amine partner.[9] Using additives like HOBt or HOAt is crucial for suppressing racemization.[9] Onium salt reagents like HATU are generally considered superior to carbodiimides for minimizing racemization in sensitive couplings.[4][9]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Amide Product 1. Formation of N-acylurea byproduct.[1] 2. Incomplete reaction due to steric hindrance.[6] 3. Deactivation of coupling reagent by moisture.[7] 4. Poor solubility or aggregation of reactants.[6][8]1. Add 1.1 equivalents of an additive like HOBt or NHS to the reaction.[1] 2. Switch to a more powerful onium-salt reagent (e.g., HATU, HBTU, COMU).[4][6] 3. Use anhydrous solvents and fresh reagents. Store carbodiimides under inert gas. 4. Try a different solvent system (e.g., DMF, NMP) or increase the reaction temperature after initial activation.
Difficult Purification; Insoluble Byproduct 1. Precipitation of dicyclohexylurea (DCU) from DCC coupling.[3][4] 2. Co-precipitation of product with DCU.1. Filter the reaction mixture to remove the bulk of DCU before workup.[3] 2. Consider switching to DIC, as the resulting diisopropylurea (DIU) is more soluble.[2][4] 3. If DCU remains, trituration or recrystallization of the final product may be necessary.
Multiple Spots on TLC / Peaks in LC-MS 1. Presence of unreacted starting materials. 2. Formation of N-acylurea.[1] 3. Racemization of the coupling partner, leading to diastereomers.[9]1. Increase reaction time or switch to a more efficient coupling reagent.[6] 2. Use an additive (HOBt, NHS) to suppress this side reaction.[2] 3. Use an additive like HOAt or a reagent like HATU, which are superior at suppressing racemization.[9] Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of DIPEA.[7]

Quantitative Data Summary

Choosing the right coupling reagent is a trade-off between cost, efficiency, and the potential for side reactions. The following table provides a general comparison. Actual yields are highly dependent on the specific substrates and conditions used.

Coupling ReagentAdditiveRelative CostTypical PurityCommon Issues
DCC HOBt / NHSLowGoodN-acylurea formation, DCU insolubility, potential racemization.[3][4][10]
DIC HOBt / NHSLow-MediumGoodN-acylurea formation (less than DCC), soluble DIU byproduct.[2][4]
EDC HOBt / NHSMediumGood-Very GoodWater-soluble urea byproduct (easy removal), but reagent is moisture-sensitive.[4][11]
HBTU / TBTU None (contains HOBt moiety)HighVery GoodHigh efficiency, but can react with free amine if used in excess.[12][13]
HATU None (contains HOAt moiety)Very HighExcellentVery fast, highly efficient, very low racemization; ideal for hindered couplings.[4][9][12]

Experimental Protocols

Protocol 1: General Coupling using DCC/HOBt

This protocol provides a standard method for coupling Cbz-ACHC to a primary amine (e.g., an amino acid ester hydrochloride).

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Amine Addition: To this solution, add the amino acid ester hydrochloride (1.0 eq) followed by a tertiary base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the salt.

  • Activation: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • DCC Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU should begin to form.[3]

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[3] Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cbz-ACHC, Amine & HOBt in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution (Dropwise) B->C D Stir 2h at 0°C, then 12-24h at RT C->D E Monitor by TLC / LC-MS D->E F Filter to Remove Precipitated DCU E->F Reaction Complete G Aqueous Wash (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for a DCC/HOBt mediated coupling reaction.

Side_Reaction RCOOH Carboxylic Acid (Cbz-ACHC) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC Carbodiimide (DCC/DIC) DCC->O_Acyl + Amide Desired Amide + Urea Byproduct O_Acyl->Amide + Amine N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Intramolecular Rearrangement Amine Amine (R'-NH2)

Caption: Competing pathways: desired amide formation vs. N-acylurea side reaction.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Check TLC/LCMS: Major Byproduct Present? Start->Check_TLC Check_Precipitate Using DCC? Insoluble Precipitate? Check_TLC->Check_Precipitate No (Just Starting Material) N_Acylurea Likely N-Acylurea Check_TLC->N_Acylurea Yes Incomplete_Rxn Likely Incomplete Reaction Check_Precipitate->Incomplete_Rxn No DCU_Issue Byproduct is DCU Check_Precipitate->DCU_Issue Yes Sol_Add Solution: Add HOBt/NHS or Switch to HATU N_Acylurea->Sol_Add Sol_Reagent Solution: Use Stronger Reagent (HATU) or Extend Reaction Time Incomplete_Rxn->Sol_Reagent Sol_Filter Solution: Filter Before Workup or Switch to DIC/EDC DCU_Issue->Sol_Filter

Caption: A decision tree for troubleshooting common coupling reaction issues.

References

Technical Support Center: Purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the purification of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Troubleshooting Guide

Q1: My synthesis yielded a high percentage of the cis-isomer. How can I enrich the trans-isomer?

A1: A high cis to trans ratio is a common outcome, as many synthetic routes from planar precursors favor the formation of the cis product.[1][2] The primary strategy to enrich the trans-isomer is through base-catalyzed epimerization. The cis isomer can be converted to the more thermodynamically stable trans isomer by treatment with a base.

Commonly used bases include sodium hydroxide or potassium alkoxides.[3] The process typically involves heating the cis/trans mixture in the presence of the base. For example, using sodium methoxide in a non-polar aprotic solvent has been reported for epimerization, particularly after protecting the amino group.[4] Another approach involves treating a mixture of cis- and trans-isomers with a base like sodium hydroxide or potassium alkoxides to isomerize the cis form to the desired trans form.[3]

Q2: I am attempting fractional recrystallization to separate the isomers, but the separation is inefficient. What can I do?

A2: Fractional recrystallization relies on the different solubilities of the cis and trans isomers. The trans isomer generally has better crystallinity and may be less soluble in certain solvents, which facilitates its separation.[3] However, this method can be challenging and may require multiple iterations, often resulting in low yields.[3][4]

To improve separation:

  • Solvent Screening: Experiment with different solvent systems. The choice of solvent is critical and can significantly impact the solubility difference between the isomers.

  • Controlled Cooling: Cool the solution slowly to allow for the selective crystallization of the less soluble isomer. Rapid cooling can lead to co-precipitation.

  • Seeding: Introduce a small crystal of the pure trans-isomer to the saturated solution to encourage its crystallization.

  • Purity of Starting Material: Ensure the crude product is free from other impurities that might interfere with crystallization.

Note that while feasible, fractional recrystallization alone is often reported to give very low yields of the pure trans isomer.[4]

Q3: My final product shows persistent impurities after recrystallization. What are my options?

A3: If recrystallization is insufficient, consider alternative purification methods:

  • Chromatography: While not always ideal for large-scale purification of amino acids due to polarity, column chromatography can be effective for obtaining highly pure material. For carboxylic acids, normal phase silica chromatography can be used with a polar eluent containing a small amount of acid (e.g., 0.1% acetic acid or TFA) to suppress tailing.[5] Reverse-phase chromatography is another viable option.[5]

  • Selective Derivatization: A highly effective strategy is to selectively react the cis-isomer, altering its chemical properties to allow for easy separation. For instance, the cis-isomer can be selectively esterified.[1][2] The resulting cis-ester has different solubility and polarity compared to the unreacted trans-acid, enabling separation through extraction or crystallization.

  • Acid-Base Extraction: This technique can be used to remove non-acidic or non-basic impurities. By dissolving the mixture in a suitable organic solvent and washing with an aqueous base, the carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the purified product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in purifying this compound?

A1: The principal challenge is the separation of the desired trans-isomer from the diastereomeric cis-isomer. Syntheses starting from 4-aminobenzoic acid often produce a mixture of both, with the cis-isomer sometimes being the major product.[1][2] These isomers have very similar physical properties, making their separation difficult by standard techniques like simple recrystallization.

Q2: Why is obtaining the pure trans-isomer important?

A2: The stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for biological activity. The trans-isomer provides a specific, conformationally constrained geometry that is often essential for its function as a building block in pharmacologically active compounds, such as Janus Kinase (JAK) inhibitors.[2][6] Using an impure mixture of isomers can lead to inconsistent results and reduced efficacy of the final drug product.

Q3: Are there synthetic methods that directly yield a high ratio of the trans-isomer?

A3: Yes, significant research has focused on developing stereoselective syntheses. Some methods achieve a high trans ratio directly, minimizing the need for complex purification. For example, reacting a 4-aminobenzoic acid derivative with a Ruthenium on carbon (Ru/C) catalyst under basic conditions and hydrogen pressure can yield a trans product ratio of more than 75% in a one-pot process.[1][6]

Q4: What analytical techniques are used to determine the cis/trans ratio?

A4: The most common method for determining the ratio of cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for each isomer, allowing for accurate quantification.[1][6]

Quantitative Data Summary

Table 1: Influence of Catalyst on cis:trans Ratio in the Hydrogenation of p-Aminobenzoic Acid

CatalystConditionscis:trans RatioReference
5% Ru/C10% NaOH, 100°C, 15 bar H₂1 : 4.6[1]
Rhodium on CarboniPrOH, 60°C, 10 atm H₂Not explicitly reported, but used in synthesis[2]
PtO₂Catalytic Hydrogenation16 : 49 (approx. 1 : 3)[7]

Table 2: Purity and Yield from a Selective Derivatization/Purification Protocol

StepProductPurityYieldReference
Initial BOC-Protectioncis/trans mixture of BOC-amino acid92%70%[2][6]
Selective Esterification & Isolationtrans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid99.1%62%[2][6]

Experimental Protocols

Protocol 1: Selective Esterification of cis-Isomer for Purification

This protocol is adapted from methods described for the N-BOC protected analogue but the principle is applicable. It involves the selective esterification of the cis-isomer followed by separation.[1][2]

Objective: To isolate the pure trans-acid from a cis/trans mixture.

Materials:

  • cis/trans mixture of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Esterifying agent (e.g., Methyl iodide or Methyl bromide)

  • 20% Citric Acid Solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the cis/trans acid mixture in anhydrous acetone (approx. 20 volumes).

  • Add K₂CO₃ (approx. 1.2 equivalents relative to the estimated cis-isomer content).

  • Add the esterifying agent (e.g., methyl bromide, approx. 2.0 equivalents relative to the cis-isomer content).

  • Stir the reaction mixture at an elevated temperature (e.g., 60°C) for approximately 3 hours. A white precipitate of the potassium salt of the trans-acid should form.

  • Cool the mixture to room temperature, and then further cool to -10°C for 1 hour to maximize precipitation.

  • Filter the precipitate and wash it with cold acetone. The precipitate is the potassium salt of the desired trans-isomer. The filtrate contains the cis-ester.

  • Add the collected precipitate to a biphasic mixture of 20% citric acid and DCM.

  • Separate the layers. Extract the aqueous layer multiple times with DCM.

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

G start Start: Crude cis/trans Mixture n1 Characterize cis/trans Ratio (e.g., by NMR) start->n1 Initial Product process process decision decision output output decision_purity High 'cis' content? n1->decision_purity Ratio Determined n2 Base-Catalyzed Epimerization decision_purity->n2 Yes n3 Purification Step decision_purity->n3 No / Acceptable n2->n3 Enriched 'trans' mixture n4 Fractional Recrystallization n3->n4 Choose Method n5 Selective Derivatization (e.g., Esterification of 'cis') n3->n5 Choose Method n7 Preparative Chromatography (Normal or Reverse Phase) n3->n7 Choose Method output_trans Pure trans-Isomer n4->output_trans Low Yield n6 Extraction / Crystallization n5->n6 Separation of Derivatives n6->output_trans High Yield n7->output_trans High Purity

Caption: Purification workflow decision tree.

G start_mix cis/trans Mixture of N-protected Acid process_esterify Selective Esterification (cis-isomer reacts faster) start_mix->process_esterify reagent reagent process process intermediate intermediate final_product final_product byproduct byproduct intermediate_mix Mixture: - trans-Acid (as K+ salt precipitate) - cis-Ester (in solution) process_esterify->intermediate_mix Reaction Outcome reagent_ester Esterifying Agent + Mild Base (K2CO3) in Acetone reagent_ester->process_esterify process_filter Filtration intermediate_mix->process_filter Physical Separation final_product_salt Potassium Salt of trans-Acid process_filter->final_product_salt Solid byproduct_ester cis-Ester process_filter->byproduct_ester Filtrate process_acidify Protonation & Extraction final_product_salt->process_acidify Workup final_product_pure Pure trans-Acid process_acidify->final_product_pure reagent_acid Acidic Workup (e.g., Citric Acid) reagent_acid->process_acidify

References

Technical Support Center: Optimizing Reaction Temperature for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from trans-4-aminocyclohexanecarboxylic acid and benzyl chloroformate (Cbz-Cl) typically proceeds via the Schotten-Baumann reaction. This is a nucleophilic acyl substitution where the amino group of trans-4-aminocyclohexanecarboxylic acid attacks the carbonyl carbon of benzyl chloroformate. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2][3]

Q2: Why is temperature control important in this reaction?

Temperature is a critical parameter in the N-Cbz protection of trans-4-aminocyclohexanecarboxylic acid. Careful control of the reaction temperature is necessary to:

  • Minimize side reactions: Higher temperatures can increase the rate of side reactions, such as the formation of the di-Cbz byproduct and the hydrolysis of benzyl chloroformate.[1]

  • Ensure high product yield and purity: Optimizing the temperature helps to maximize the yield of the desired monosubstituted product while minimizing the formation of impurities, which can simplify the purification process.

  • Control reaction rate: The reaction is exothermic, and maintaining a consistent temperature ensures a controlled reaction rate and prevents thermal runaway.

Q3: What are the common side reactions to be aware of?

The most common side reactions during the N-Cbz protection of trans-4-aminocyclohexanecarboxylic acid include:

  • Di-Cbz protection: The formation of a byproduct where two Cbz groups are attached to the amino nitrogen. This is more likely to occur at higher temperatures and with a large excess of benzyl chloroformate.[1]

  • Hydrolysis of benzyl chloroformate: Benzyl chloroformate can react with water, especially in the presence of a base, to form benzyl alcohol and carbon dioxide. This reduces the amount of reagent available for the desired reaction.[1]

  • Formation of the cis-isomer: While the starting material is the trans-isomer, isomerization is a possibility under certain conditions, though less common during the Cbz protection step itself.

Q4: Which base is typically used for this reaction?

A variety of inorganic bases can be used, with sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) being common choices.[4] Sodium hydroxide (NaOH) can also be used, but milder bases are often preferred to reduce the risk of side reactions like the hydrolysis of the ester group in the protecting agent or promoting di-protection. The base is crucial for neutralizing the HCl generated during the reaction.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Product 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. 2. Ensure the use of anhydrous solvents and add the benzyl chloroformate slowly to the reaction mixture. 3. Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize reagent decomposition.
Presence of Di-Cbz Byproduct 1. High reaction temperature. 2. Excess benzyl chloroformate. 3. Use of a strong base.1. Conduct the reaction at a lower temperature (0-5 °C) to decrease the rate of the second Cbz addition.[1] 2. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. 3. Consider using a milder base such as sodium bicarbonate instead of sodium hydroxide.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Unreacted starting materials.1. Optimize the reaction temperature to improve selectivity for the desired product. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Recrystallization or column chromatography may be necessary for purification.
Inconsistent Results 1. Poor temperature control. 2. Variable quality of reagents.1. Use an ice bath or a temperature-controlled reactor to maintain a consistent temperature throughout the reaction. 2. Use fresh, high-purity trans-4-aminocyclohexanecarboxylic acid and benzyl chloroformate.

Data Presentation: Effect of Reaction Temperature on Yield and Purity

While specific literature data for the temperature optimization of this compound synthesis is limited, the following table illustrates the expected trend based on the principles of the Schotten-Baumann reaction. Lower temperatures generally favor higher purity by minimizing side reactions.

Reaction Temperature (°C)Expected Yield (%)Expected Purity (%)Observations
0 - 585 - 95> 98Slower reaction rate, minimal di-Cbz byproduct formation.
20 - 25 (Room Temp)80 - 9090 - 95Faster reaction rate, noticeable increase in di-Cbz and other impurities.
40 - 5070 - 80< 90Significant formation of byproducts, including di-Cbz and benzyl alcohol from reagent hydrolysis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound at 0-5 °C

This protocol is designed to maximize the yield and purity of the final product.

Materials:

  • trans-4-aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane (or Tetrahydrofuran - THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.2 eq) to the solution and cool the flask to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Separate the aqueous layer and acidify to pH 2-3 with 1M HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Reaction_Workflow Experimental Workflow for Cbz Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material & Base in Solvent cool Cool to 0-5 °C start->cool add_reagent Slowly Add Benzyl Chloroformate cool->add_reagent react_cold Stir at 0-5 °C add_reagent->react_cold react_rt Stir at Room Temperature react_cold->react_rt quench Quench & Wash react_rt->quench acidify Acidify Aqueous Layer quench->acidify extract Extract Product acidify->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify end Pure Product purify->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield cluster_incomplete Incomplete Reaction cluster_hydrolysis Reagent Hydrolysis cluster_temp Suboptimal Temperature start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc sm_present Starting Material Present? check_tlc->sm_present byproducts Significant Byproducts check_tlc->byproducts extend_time Extend Reaction Time sm_present->extend_time Yes no_sm No Starting Material, Low Product sm_present->no_sm No end Optimized Yield extend_time->end check_reagents Check Reagent Quality & Dryness no_sm->check_reagents slow_addition Ensure Slow Reagent Addition check_reagents->slow_addition slow_addition->end lower_temp Lower Reaction Temperature to 0-5 °C byproducts->lower_temp lower_temp->end

Caption: A decision tree for troubleshooting low product yield in the Cbz protection reaction.

References

Technical Support Center: Deprotection of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid to yield trans-4-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for the deprotection of this compound?

A1: The most common and widely recommended method for the removal of the Carbobenzoxy (Cbz or Z) protecting group is catalytic hydrogenolysis.[1][2] This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1][2] It is favored for its efficiency, clean reaction profile, and the simple removal of byproducts, which are primarily toluene and carbon dioxide.[1][2]

Q2: Are there alternative deprotection methods if catalytic hydrogenolysis is not suitable for my substrate?

A2: Yes, several alternative methods can be employed if your substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups). These include:

  • Acidic Cleavage: This method uses strong acids, such as hydrogen bromide (HBr) in acetic acid, to cleave the Cbz group.[2][3] Milder acidic conditions, for instance, using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be effective and may offer better tolerance for other functional groups.[1][3][4]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol can be used for the deprotection of Cbz groups, especially for sensitive substrates where heavy metals must be avoided.[1][4]

Q3: What are the potential side products I should be aware of during Cbz deprotection?

A3: The nature of side products depends on the deprotection method used:

  • Catalytic Hydrogenolysis: Potential side reactions include the reduction of other functional groups if present in the molecule.[1] In some cases, N-benzylation of the resulting amine can occur as a minor byproduct.[1]

  • Acidic Cleavage: The formation of a benzyl cation intermediate can lead to alkylation of other nucleophilic moieties within the substrate or solvent.[1] If acetic acid is used as a solvent, acylation of the deprotected amine is a possibility.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound.

Issue 1: My catalytic hydrogenolysis reaction is slow or incomplete.

This is a frequent challenge in Cbz deprotection. Several factors can contribute to this issue:

Potential Cause Troubleshooting Steps
Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[1] Ensure the starting material is free from such impurities. If sulfur is present in the substrate, consider an alternative deprotection method like acidic or nucleophilic cleavage.[1]
Poor Catalyst Quality The activity of Pd/C can vary between batches and degrade over time.[1] Use a fresh, high-quality catalyst. If you suspect the catalyst is old or inactive, try a new batch.
Inadequate Mixing As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1] Ensure vigorous stirring or agitation of the reaction mixture.
Insufficient Hydrogen Pressure The reaction rate can be dependent on the hydrogen pressure. While a balloon of hydrogen is often sufficient, some reactions may require higher pressures (e.g., up to 50 psi).[1][4]

Issue 2: I am observing the reduction of other functional groups in my molecule during catalytic hydrogenolysis.

Potential Cause Troubleshooting Steps
Non-selective Catalyst Standard Pd/C is a highly active catalyst that can reduce other susceptible functional groups.
Alternative Deprotection Method For molecules with reducible functional groups, consider using a milder deprotection method such as acidic cleavage with AlCl₃/HFIP or nucleophilic cleavage.[1][4]
Transfer Hydrogenolysis Transfer hydrogenolysis using a hydrogen donor like ammonium formate with Pd/C can sometimes offer improved selectivity compared to using hydrogen gas directly.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol describes the standard procedure for Cbz deprotection via catalytic hydrogenolysis.[2][5][6]

  • Dissolution: Dissolve the Cbz-protected this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%.[2][5]

  • Hydrogenation Setup: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or at a set pressure) at room temperature.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected trans-4-aminocyclohexanecarboxylic acid. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[2]

Protocol 2: Acidic Cleavage using HBr in Acetic Acid

This method is suitable for substrates that are sensitive to hydrogenation.[5]

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[5]

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[5]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours.[5]

  • Work-up: Upon completion, the product, an amine hydrobromide salt, can often be precipitated by the addition of diethyl ether.[6] Further purification may be required.

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

Deprotection MethodReagents/ConditionsTypical YieldsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or EtOH> 95%[2]Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][2][5]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1][5]
Transfer Hydrogenolysis Ammonium formate, Pd/C in MeOH> 90%[2]Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[5]May still affect some reducible functional groups.
Acidic Cleavage (Strong) HBr in Acetic Acid~90%[2]Effective and relatively fast.[1]Harsh conditions; potential for side reactions like acylation and alkylation.[1]
Acidic Cleavage (Mild) AlCl₃, HFIPHigh[1]Mild conditions (room temperature); excellent functional group tolerance.[1][4]HFIP is an expensive solvent.[1]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHigh[1]Highly selective for sensitive substrates; avoids heavy metals.[1][4]The thiol reagent has an unpleasant odor.[1]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Final Product Start trans-4-(Carbobenzoxyamino) cyclohexanecarboxylic acid Method1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Method1 Method2 Acidic Cleavage (HBr/AcOH) Start->Method2 Method3 Alternative Methods (e.g., Transfer Hydrogenolysis, Nucleophilic Cleavage) Start->Method3 Product trans-4-aminocyclohexanecarboxylic acid Method1->Product Method2->Product Method3->Product

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Hydrogenolysis cluster_causes Potential Causes cluster_solutions Solutions Problem Slow or Incomplete Hydrogenolysis Reaction Cause1 Catalyst Poisoning (e.g., sulfur compounds) Problem->Cause1 Cause2 Poor Catalyst Quality (old or inactive) Problem->Cause2 Cause3 Insufficient H2 Pressure Problem->Cause3 Cause4 Inadequate Mixing Problem->Cause4 Solution1 Purify Starting Material or Use Alternative Method Cause1->Solution1 Solution2 Use Fresh, High-Quality Catalyst Cause2->Solution2 Solution3 Increase H2 Pressure (e.g., use a pressure vessel) Cause3->Solution3 Solution4 Ensure Vigorous Stirring Cause4->Solution4

Caption: Troubleshooting logic for slow or incomplete catalytic hydrogenolysis reactions.

References

Technical Support Center: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most frequently encountered impurities can be categorized as starting materials, reaction byproducts, and isomeric impurities. These include:

  • cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid: The geometric isomer is often the most significant impurity, arising from the corresponding cis-isomer present in the starting material, trans-4-aminocyclohexanecarboxylic acid.

  • Unreacted Starting Materials: Residual amounts of trans-4-aminocyclohexanecarboxylic acid and benzyl chloroformate may be present.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Dibenzyl Carbonate: A common byproduct in reactions involving benzyl chloroformate, especially if an excess of the reagent is used.[1]

  • Over-acylated Products: While less common with this specific substrate, the formation of N,O-diacylated species is a theoretical possibility if reaction conditions are not carefully controlled.

Q2: How can I minimize the presence of the cis-isomer in my final product?

The most effective way to minimize the cis-isomer is to use a high-purity starting material (trans-4-aminocyclohexanecarboxylic acid) that is substantially free of the cis-isomer. If the starting material contains the cis-isomer, purification of the final product via recrystallization is crucial. The difference in solubility between the cis and trans isomers can be exploited to achieve higher purity of the desired trans product.[2]

Q3: What are the optimal storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored in a well-sealed container under an inert atmosphere, such as argon, and kept in a cool, dry place.[3]

Troubleshooting Guides

Issue 1: Low Purity of Final Product Detected by HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of cis-isomer Analyze the starting material (trans-4-aminocyclohexanecarboxylic acid) for the presence of the cis-isomer. If significant, source a higher purity starting material or perform a purification step on the starting material. For the final product, perform multiple recrystallizations from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to enrich the trans-isomer.
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Adjust the stoichiometry of the reagents if necessary. During workup, ensure efficient extraction to remove unreacted starting materials.
Byproducts from Benzyl Chloroformate Use a minimal excess of benzyl chloroformate to avoid the formation of dibenzyl carbonate. Ensure the reaction temperature is controlled to prevent degradation of the reagent. Efficient washing of the organic layer during workup can help remove water-soluble byproducts like benzyl alcohol.
Issue 2: Poor Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction stalls, consider adjusting the reaction time, temperature, or the amount of base used.
Loss of Product During Workup Be cautious during the acidification step to precipitate the product. Ensure the pH is optimal for complete precipitation. Avoid excessive washing of the product, which can lead to loss of material.
Suboptimal Reaction Conditions The Schotten-Baumann reaction is pH-dependent. Ensure the pH is maintained in the optimal range (typically pH 9-10) to facilitate the reaction of the amine with benzyl chloroformate and minimize side reactions.

Quantitative Data on Common Impurities

The following table summarizes the common impurities and their typical, qualitative levels. Quantitative levels are highly dependent on the purity of starting materials and the rigor of the purification process.

ImpurityChemical StructureTypical LevelSource
cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acidIsomer of the main compoundCan be significant if the starting material is impureStarting Material
trans-4-Aminocyclohexanecarboxylic acidStarting MaterialTrace to minorUnreacted Starting Material
Benzyl AlcoholC₇H₈OTraceHydrolysis of Benzyl Chloroformate
Dibenzyl CarbonateC₁₅H₁₄O₃Trace to minorSide reaction of Benzyl Chloroformate[1]

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium carbonate (or sodium hydroxide) in a reaction vessel. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve benzyl chloroformate in an equal volume of dioxane or THF.

  • Add the benzyl chloroformate solution dropwise to the cooled amino acid solution with vigorous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate and other organic-soluble impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Dissolve a known concentration of the sample in the initial mobile phase composition.

Visualizations

impurity_troubleshooting_workflow start Start: Low Purity of Final Product check_hplc Analyze by HPLC start->check_hplc identify_impurity Identify Impurity Peaks check_hplc->identify_impurity cis_isomer Cis-Isomer Detected identify_impurity->cis_isomer Isomer Peak unreacted_sm Unreacted Starting Material Detected identify_impurity->unreacted_sm SM Peak byproducts Byproducts Detected identify_impurity->byproducts Other Peaks action_cis Action: Check SM Purity / Recrystallize Product cis_isomer->action_cis action_sm Action: Optimize Reaction Time / Stoichiometry unreacted_sm->action_sm action_byproducts Action: Control Reaction Conditions / Improve Workup byproducts->action_byproducts end_node End: Purity Improved action_cis->end_node action_sm->end_node action_byproducts->end_node

Caption: Impurity Troubleshooting Workflow.

synthesis_pathway cluster_starting_materials Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_product_and_impurities Products & Impurities trans-4-Aminocyclohexanecarboxylic acid trans-4-Aminocyclohexanecarboxylic acid Reaction Mixture Reaction Mixture trans-4-Aminocyclohexanecarboxylic acid->Reaction Mixture Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Mixture This compound This compound Reaction Mixture->this compound cis-Isomer cis-Isomer Reaction Mixture->cis-Isomer Byproducts Byproducts Reaction Mixture->Byproducts

Caption: Synthesis and Impurity Formation Pathway.

References

Technical Support Center: Scaling Up Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Experimental Protocols & Workflows

A critical aspect of the synthesis is the initial hydrogenation of p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers, followed by the protection of the amino group. The desired trans-isomer must often be separated or the cis-isomer converted to the trans-form.

Overall Synthesis Workflow

The general manufacturing process involves two key transformations: the catalytic hydrogenation of the aromatic starting material and the subsequent N-protection of the resulting cycloalkane intermediate.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Isomer Separation & Protection start p-Aminobenzoic Acid reaction1 React with H₂ Catalyst: 5% Ru/C Conditions: 10% NaOH, 100°C, 15 bar start->reaction1 mixture Mixture of cis- and trans- 4-Aminocyclohexanecarboxylic Acid reaction1->mixture separation Isomer Separation (e.g., Selective Esterification/Crystallization) mixture->separation trans_amine trans-4-Aminocyclohexanecarboxylic Acid separation->trans_amine reaction2 React with Benzyl Chloroformate (Cbz-Cl) Base: NaOH or K₂CO₃ Solvent: Water/Acetone trans_amine->reaction2 product trans-4-(Carbobenzoxyamino) cyclohexanecarboxylic Acid reaction2->product

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is based on methods developed for achieving a high trans:cis isomer ratio.[1][2]

  • Reactor Setup: Charge a suitable high-pressure autoclave with p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 parts by weight), and a 10% aqueous solution of sodium hydroxide (NaOH) (10 mL per gram of starting material).[2]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 15 bar with hydrogen gas.[2]

  • Reaction: Heat the mixture to 100°C and stir vigorously for 20 hours.[2] The reaction temperature is critical; temperatures below 85°C or above 138°C can lead to lower trans/cis selectivity.[2]

  • Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC). A typical mobile phase is Dichloromethane (DCM)/Methanol (MeOH)/Ammonia (NH₃) in a 5/5/1 ratio, with ninhydrin as the staining agent.[2]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through Celite to remove the Ru/C catalyst.

Protocol 2: N-Cbz Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes the protection of the amino group using benzyl chloroformate (Cbz-Cl).

  • pH Adjustment: Dissolve the trans-4-aminocyclohexanecarboxylic acid in an aqueous solution. Adjust the pH to between 8 and 10 using a suitable base like NaOH or a sodium carbonate/bicarbonate buffer.[3] This pH range is crucial to prevent the decomposition of Cbz-Cl (at lower pH) and racemization (at higher pH).[3]

  • Reagent Addition: Cool the solution in an ice bath. Add benzyl chloroformate (Cbz-Cl) (approx. 1.1 eq.) dropwise while vigorously stirring. Ensure the temperature is maintained between 0°C and room temperature.[4]

  • Reaction: Allow the reaction to stir for several hours at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation:

    • Acidify the aqueous solution to pH ≈ 4 with an acid like citric acid.[5]

    • Extract the product multiple times with a suitable organic solvent, such as Dichloromethane (DCM).[5]

    • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[5][6]

    • Further purification can be achieved by recrystallization.

Troubleshooting Guide

Problem: Low trans:cis Isomer Ratio in Hydrogenation Step

Q: My hydrogenation reaction resulted in a low trans:cis isomer ratio (less than 4:1). What factors should I investigate?

A: A low trans-to-cis ratio is a common issue. Several factors influence this outcome:

  • Temperature: The reaction temperature is a critical parameter. The optimal range is between 90°C and 120°C, with 100°C being most preferred.[2] Temperatures outside this range can significantly decrease the trans selectivity.[2]

  • Catalyst: While various catalysts like Rhodium, Nickel, Platinum, and Palladium can be used, Ruthenium on Carbon (Ru/C) is preferred for achieving a high trans ratio under the specified basic conditions.[1] The quality and activity of the catalyst are also important.

  • Pressure: The process is designed to work at a low hydrogen pressure of around 15 bar, which is suitable for industrial applications.[2] Significant deviations may affect the reaction kinetics and selectivity.

  • Base: The reaction is conducted under basic conditions, typically with 10% NaOH.[1][2] The basicity of the medium influences the isomer ratio.

ParameterRecommended RangeImpact if Deviated
Temperature 90°C - 120°C[2]Lower or higher temperatures reduce trans selectivity.[2]
Catalyst 5% Ru/C[1][2]Other catalysts may yield lower trans:cis ratios.[6]
H₂ Pressure ~15 bar[1][2]May alter reaction kinetics.
Base 10% NaOH (aq)[1][2]Sub-optimal basicity can affect isomer outcome.
Problem: Difficulty Isolating the Pure trans-Isomer

Q: I have a cis/trans mixture after hydrogenation. What is the most effective way to isolate the pure trans-isomer on a large scale?

A: Separating the cis and trans isomers can be challenging. A highly effective method is to proceed with the protection step and then separate the protected isomers. One patented method involves selective esterification of the cis-isomer.[1][2]

G start cis/trans Mixture of Boc-protected Amino Acid step1 Suspend in Acetone Add K₂CO₃ (1.2 eq to cis content) start->step1 step2 Add Alkylating Agent (e.g., Bromoethane, 2.0 eq to cis content) Heat to 60°C step1->step2 step3 Cool mixture to -10°C step2->step3 precipitate Precipitate Forms (cis-isomer is esterified and remains in solution, trans-acid salt precipitates) step3->precipitate step4 Filter the Precipitate step3->step4 step5 Acidify (Citric Acid) & Extract with DCM step4->step5 end_product Pure trans-Isomer step5->end_product

Caption: Workflow for separating trans-isomer via selective esterification.

This process selectively converts the cis-isomer into its corresponding ester, which is more soluble.[6] The desired trans-isomer salt precipitates and can be isolated by filtration, then acidified and extracted to yield the pure trans-acid.[6]

Problem: Incomplete Cbz-Protection or Low Yield

Q: The Cbz-protection step is giving me a low yield. How can I troubleshoot this?

A: Low yields in the Cbz-protection step often trace back to issues with pH control, reagent quality, or side reactions.

  • Verify pH: The pH must be maintained between 8 and 10.[3] Use a reliable pH meter or a buffer system. If the pH is too low, the benzyl chloroformate will decompose upon contact with water. If it is too high, you risk racemizing the amino acid.[3]

  • Reagent Quality: Ensure the benzyl chloroformate (Cbz-Cl) is of high quality and has not decomposed. It is a reactive acylating agent and should be handled accordingly.

  • Side Reactions: The primary amine is a strong nucleophile. Ensure no other competing nucleophiles are present in the reaction mixture. The reaction is typically fast; if it is sluggish, it may point to an issue with one of the above factors.

  • Work-up Losses: Ensure the pH during the acidic work-up is low enough (e.g., pH 4) to fully protonate the carboxylic acid, making it extractable into the organic layer.[5][6] Perform multiple extractions to maximize recovery.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the trans-isomer of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid important? A1: The trans-isomer is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] For example, it has been used in the synthesis of Janus kinase (JAK) inhibitors and as a structural component in analogs of other therapeutic agents.[1][6] The specific stereochemistry of the trans-isomer is often essential for the final compound's biological activity and binding to its target.

Q2: What are the main safety concerns when scaling up the hydrogenation step? A2: The primary concerns are the handling of hydrogen gas and the pyrophoric nature of the Ruthenium on Carbon (Ru/C) catalyst.

  • Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a properly rated pressure vessel (autoclave) in a well-ventilated area, with careful purging procedures to remove all oxygen before introducing hydrogen.

  • Catalyst: Ru/C (like Pd/C) can be pyrophoric, meaning it can spontaneously ignite when exposed to air, especially after being used in the reaction.[7] The catalyst should always be handled wet and filtered carefully. Never allow the filtered catalyst cake to dry in the open air.

Q3: Can the Ru/C catalyst be reused? A3: Yes, the catalyst can potentially be reused. However, its activity, and consequently the reaction yield and isomer ratio, may decrease with each cycle. The effectiveness of reuse depends heavily on the work-up and purification method of the catalyst.[2] For GMP (Good Manufacturing Practice) production, catalyst reuse requires rigorous validation to ensure consistent performance.

Q4: Are there alternatives to the Cbz protecting group? A4: Yes, other amine protecting groups can be used, with the choice depending on the overall synthetic strategy. The most common alternatives are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Cbz is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an "orthogonal" protecting group.[8][9] Cbz is typically removed by catalytic hydrogenolysis (H₂/Pd-C), which is a clean and efficient method.[8][10]

References

Technical Support Center: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most common reactions are:

  • Cbz Deprotection: Removal of the Carbobenzoxy (Cbz or Z) protecting group to liberate the free amine. This is typically achieved through catalytic hydrogenolysis.[1][2][3]

  • Amide Coupling: The carboxylic acid moiety can be coupled with an amine to form an amide bond. This requires activation of the carboxylic acid.[4][5][6]

Q2: What is the primary method for Cbz deprotection?

A2: The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis.[1][3] This typically involves using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[1][7]

Q3: Can the Cbz group be removed under acidic conditions?

A3: Yes, the Cbz group can be removed under acidic conditions, such as with HBr in acetic acid.[2][3] However, these conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups.[2] Milder Lewis acid conditions, like AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective.[8]

Q4: Are there alternative methods for Cbz deprotection if my compound is sensitive to hydrogenation?

A4: For substrates with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), transfer hydrogenolysis using a hydrogen donor like ammonium formate or formic acid can offer better selectivity.[1][7] Nucleophilic cleavage, for instance with 2-mercaptoethanol, is another alternative for sensitive substrates.[8][9]

Troubleshooting Guides

Cbz Deprotection via Catalytic Hydrogenolysis

Issue 1: My Cbz deprotection is slow or incomplete.

This is a frequent challenge in catalytic hydrogenation. A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

Troubleshooting Incomplete Cbz Deprotection start Incomplete/Slow Hydrogenolysis cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Poor Catalyst Activity start->cause2 cause3 Potential Cause: Insufficient Hydrogen start->cause3 cause4 Potential Cause: Poor Mixing start->cause4 cause5 Potential Cause: Product Inhibition start->cause5 sol1 Solution: Purify Substrate (Remove Sulfur) cause1->sol1 sol2 Solution: Use Fresh/Higher Loading of Catalyst cause2->sol2 sol3 Solution: Increase H₂ Pressure cause3->sol3 sol4 Solution: Improve Agitation cause4->sol4 sol5 Solution: Add Weak Acid (e.g., Acetic Acid) cause5->sol5 sol1_alt Consider Alternative Deprotection Method sol1->sol1_alt

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Potential CauseDescriptionRecommended Solution(s)
Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1]Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed cleavage.
Poor Catalyst Activity The activity of Pd/C can vary between batches and may decrease with age or improper storage.Use a fresh, high-quality catalyst. Consider increasing the catalyst loading.
Insufficient Hydrogen Atmospheric pressure of hydrogen may not be sufficient for some substrates.Increase the hydrogen pressure, for instance, to 50 psi or higher.
Inadequate Mixing In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.Ensure vigorous stirring or agitation of the reaction mixture.
Product Inhibition The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]Add a small amount of a weak acid, like acetic acid, to protonate the product amine and reduce its coordination to the catalyst.[1]

Issue 2: I am observing unexpected side products during my Cbz deprotection.

Potential Side ReactionDescriptionRecommended Solution(s)
Reduction of Other Functional Groups Functional groups such as alkenes, alkynes, nitro groups, or aryl halides can also be reduced under hydrogenation conditions.[1]Use transfer hydrogenolysis with a hydrogen donor like ammonium formate, which often provides better selectivity.
N-Benzyl Formation If there is an insufficient hydrogen source, a side reaction can occur, generating an N-benzyl-protected tertiary amine.[3]Ensure an adequate and continuous supply of hydrogen gas.
Acetylation of Deprotected Amine When using acetic acid as a solvent or additive, acetylation of the newly formed amine can occur.Use a non-nucleophilic acid/solvent system, such as HCl in dioxane, if acidity is required.[1]
Amide Coupling Reactions

Issue: Low yield in the amide coupling of this compound with an amine.

Logical Flow for Troubleshooting Amide Coupling

Troubleshooting Low Yield in Amide Coupling start Low Amide Yield check1 Is the Carboxylic Acid Activated? start->check1 check2 Is the Amine Nucleophilic Enough? check1->check2 Yes sol1 Use a Coupling Agent (e.g., EDC, DCC, HATU) check1->sol1 No check3 Are Reaction Conditions Optimal? check2->check3 Yes sol2 Consider Amine Basicity and Steric Hindrance check2->sol2 No sol3 Optimize Solvent, Temperature, and Reaction Time check3->sol3 No outcome Improved Yield check3->outcome Yes sol1->check2 sol2->check3 sol3->outcome

Caption: Logical flow for troubleshooting low yield in amide coupling reactions.

Potential CauseDescriptionRecommended Solution(s)
Inefficient Carboxylic Acid Activation Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[5][6] The carboxylic acid must be activated.Use a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU.[5][6] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group.[5]
Poor Nucleophilicity of the Amine Sterically hindered or electron-deficient amines may react slowly.Consider using a less hindered amine if possible. For electron-deficient amines, stronger activating agents for the carboxylic acid or longer reaction times may be necessary.
Suboptimal Reaction Conditions Solvent, temperature, and concentration can significantly impact reaction efficiency. Solubility issues can also hinder the reaction.[4]Screen different solvents (e.g., DMF, DCM, THF). Ensure all reagents are soluble. Allow sufficient reaction time and consider adjusting the temperature.
Side Reactions The activated carboxylic acid intermediate can sometimes undergo side reactions or rearrangements if the amine is not added promptly or is not reactive enough.[4]Pre-activate the carboxylic acid with the coupling agent before the dropwise addition of the amine.[10]

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Cbz-protected amine, this compound, in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[7]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The flask should then be sealed.

  • Hydrogenation: Purge the flask with hydrogen gas. The reaction can be run under atmospheric pressure (using a hydrogen balloon) or at elevated pressure in a hydrogenation apparatus.[7][11]

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, trans-4-aminocyclohexanecarboxylic acid. Further purification may be performed if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Catalyst Selection for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, with a particular focus on catalyst selection and troubleshooting common experimental issues.

Catalyst Selection Guide

The synthesis of this compound is typically achieved through the catalytic hydrogenation of 4-(benzyloxycarbonylamino)benzoic acid. The choice of catalyst is critical for achieving high yield and, most importantly, high selectivity for the desired trans isomer.

CatalystSupportKey AdvantagesDisadvantagesRecommended For
Ruthenium (Ru) Carbon (C)High trans-selectivity , robust, and relatively cost-effective.[1][2][3]May require higher temperatures and pressures compared to other catalysts.Achieving a high trans to cis isomer ratio is the primary goal.
Rhodium (Rh) Alumina (Al₂O₃)Effective for the hydrogenation of aromatic rings.[4]Potentially lower trans-selectivity compared to Ruthenium for this specific transformation; higher cost.General aromatic ring hydrogenation when high trans-selectivity is not the most critical factor.
Palladium (Pd) Carbon (C)Highly active for debenzylation, which is not the primary goal here but can be a side reaction.May lead to deprotection of the Cbz group; potentially lower trans-selectivity.Not the primary recommendation for this specific hydrogenation to maintain the Cbz protecting group.
Platinum (Pt) Carbon (C)Active for aromatic hydrogenation.Can be less selective and may also promote debenzylation.Considered as an alternative if Ru or Rh catalysts are unavailable, but requires careful optimization.

Recommendation: For the synthesis of this compound, Ruthenium on carbon (Ru/C) is the most recommended catalyst due to its demonstrated ability to provide a high trans to cis isomer ratio.[1][2][3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of similar substrates to favor the formation of the trans isomer.[1][2][3]

Reaction: Hydrogenation of 4-(benzyloxycarbonylamino)benzoic acid

Catalyst: 5% Ruthenium on Carbon (Ru/C)

Materials:

  • 4-(benzyloxycarbonylamino)benzoic acid

  • 5% Ru/C catalyst (e.g., 25% w/w of the starting material)[2][5]

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas (high purity)

  • Suitable solvent (e.g., water)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a suitable autoclave, combine 4-(benzyloxycarbonylamino)benzoic acid (1 equivalent) and a 10% aqueous solution of NaOH.

  • Carefully add 5% Ru/C catalyst to the mixture.

  • Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) multiple times to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to 15 bar.[1][2]

  • Heat the reaction mixture to 100°C with vigorous stirring.[1][2]

  • Maintain these conditions for approximately 20 hours, monitoring the reaction progress by techniques such as TLC or HPLC.[2]

  • Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can potentially be recovered and reused, though its activity may vary.

  • The resulting aqueous solution contains the sodium salt of this compound.

  • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Q1: The reaction is slow or incomplete. What are the possible causes and solutions?

  • Cause: Inactive catalyst.

    • Solution: Use a fresh batch of catalyst. Catalysts can deactivate over time, especially if not stored properly under an inert atmosphere.

  • Cause: Catalyst poisoning.

    • Solution: Ensure the purity of the starting material, solvent, and hydrogen gas. Common poisons for hydrogenation catalysts include sulfur compounds, nitrogen-containing compounds (though the substrate itself contains nitrogen, other nitrogenous impurities can be problematic), and heavy metals.

  • Cause: Insufficient hydrogen pressure or temperature.

    • Solution: Verify that the target pressure and temperature are maintained throughout the reaction. For this specific transformation, a pressure of around 15 bar and a temperature of 100°C are recommended.[1][2]

  • Cause: Poor agitation.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate efficient gas-liquid mass transfer.

Q2: The yield of the desired trans isomer is low, with a high proportion of the cis isomer. How can I improve the trans-selectivity?

  • Cause: Suboptimal catalyst choice.

    • Solution: As highlighted in the Catalyst Selection Guide, Ru/C is known to favor the formation of the trans isomer in the hydrogenation of 4-substituted benzoic acids.[1][2][3] If you are using a different catalyst, consider switching to Ru/C.

  • Cause: Incorrect reaction conditions.

    • Solution: The reaction conditions, particularly temperature and the basicity of the medium, can influence the isomer ratio. The recommended conditions (100°C in 10% NaOH) are reported to yield a high trans to cis ratio.[1][2] Lower temperatures may favor the cis isomer.

Q3: I am observing deprotection of the Carbobenzoxy (Cbz) group. How can I prevent this?

  • Cause: Catalyst choice and reaction conditions.

    • Solution: While Ru/C is generally less prone to causing debenzylation than Palladium-based catalysts, it can still occur under harsh conditions. If deprotection is a significant issue, you might consider slightly lowering the reaction temperature or pressure, though this may impact the reaction rate and trans-selectivity. Monitor the reaction closely to stop it once the starting material is consumed to minimize over-reduction.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the hydrogenation?

A: While water with NaOH is the recommended solvent for achieving high trans-selectivity with a Ru/C catalyst, other polar solvents like ethanol or methanol can also be used for hydrogenation. However, the solvent can influence the solubility of the substrate and the catalyst's activity and selectivity. If you use an alternative solvent, you may need to re-optimize the reaction conditions.

Q: How can I safely handle the Ruthenium on carbon catalyst?

A: Ruthenium on carbon is a pyrophoric solid, especially when dry and in the presence of air. It should be handled in a well-ventilated fume hood. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). When filtering the catalyst after the reaction, ensure the filter cake is not allowed to dry completely in the air, as it can ignite. The wet catalyst is generally safer to handle.

Q: Is it possible to recycle the Ru/C catalyst?

A: In principle, heterogeneous catalysts like Ru/C can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. If you plan to reuse the catalyst, it should be thoroughly washed and dried under vacuum before storing it under an inert atmosphere. A test reaction on a small scale is recommended to assess the activity of the recycled catalyst.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Combine Starting Material, NaOH solution, and Ru/C Catalyst in Autoclave B Seal and Purge Autoclave with Inert Gas A->B C Pressurize with H₂ (15 bar) B->C D Heat to 100°C with Stirring C->D E Monitor Reaction (TLC/HPLC) D->E F Cool and Vent Reactor E->F Reaction Complete G Filter to Remove Catalyst F->G H Acidify Filtrate G->H I Isolate and Dry Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide decision decision solution solution start Start Troubleshooting issue1 Low or No Conversion start->issue1 issue2 Low trans/cis Ratio start->issue2 issue3 Cbz Deprotection start->issue3 decision1 decision1 issue1->decision1 Check Catalyst decision2 decision2 issue1->decision2 Check Conditions decision3 decision3 issue2->decision3 Check Catalyst decision4 decision4 issue2->decision4 Check Conditions decision5 decision5 issue3->decision5 Check Catalyst solution1a Use fresh catalyst decision1->solution1a Inactive decision1b decision1b decision1->decision1b Poisoned solution1b solution1b decision1b->solution1b Purify starting materials, solvent, and H₂ gas solution2a Verify and maintain 15 bar H₂ and 100°C decision2->solution2a Low Pressure/Temp solution2b Increase stirring rate decision2->solution2b Poor Agitation solution3 Switch to Ru/C catalyst decision3->solution3 Suboptimal Choice solution4 Ensure reaction is run at 100°C in 10% NaOH decision4->solution4 Non-optimal solution5 Consider lower temperature or pressure, monitor closely decision5->solution5 Too Aggressive

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Characterization of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of the analytical methodologies used to characterize the purity of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key building block in various synthetic pathways. We will explore common analytical techniques, compare its purity profile to a common alternative, and provide standardized experimental protocols.

Comparison of Purity Specifications

The purity of this compound and its common alternative, trans-4-(Boc-amino)cyclohexanecarboxylic acid, is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Below is a summary of typical purity specifications available from various commercial suppliers.

CompoundPurity Specification (HPLC)Purity Specification (TLC)Melting Point (°C)
This compound≥96.0%[1][2]Not typically specified217[3]
trans-4-(Boc-amino)cyclohexanecarboxylic acid≥99.0%[4]≥98.0%180-185[4]

Note: The data presented is aggregated from publicly available information from various suppliers and may not represent all available grades of these products.

Experimental Protocols for Purity Determination

Accurate and reproducible analytical methods are paramount for the quality control of these compounds. The following are detailed protocols for key experiments used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[5][6] It allows for the separation and quantification of the main component from its impurities.

Objective: To determine the percentage purity of the compound by separating it from any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to assess purity by identifying characteristic signals of the compound and potential impurities.[7][8] A key aspect for this particular molecule is the determination of the cis/trans isomer ratio.[9][10]

Objective: To confirm the chemical structure and determine the isomeric purity (trans isomer content).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts and coupling constants with known reference spectra for this compound.

    • Cis/Trans Ratio: The relative integration of specific, well-resolved proton signals corresponding to the cis and trans isomers can be used to determine the isomeric ratio. For example, the protons on the cyclohexane ring attached to the amino and carboxylic acid groups will have different chemical shifts and coupling constants in the cis and trans configurations.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound.[6]

Objective: To verify the molecular identity of the compound.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate ionization mode (positive or negative).

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical mass of this compound (C₁₅H₁₉NO₄, Molecular Weight: 277.32 g/mol ).[1][3]

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation cluster_3 Final Purity Determination & Reporting start Receive Sample visual Visual Inspection start->visual solubility Solubility Test visual->solubility hplc HPLC Analysis solubility->hplc nmr NMR Spectroscopy solubility->nmr data_analysis Data Integration & Analysis hplc->data_analysis ms Mass Spectrometry nmr->ms ms->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: Workflow for the purity characterization of the target compound.

Signaling Pathways and Logical Relationships

The characterization of this compound does not involve a biological signaling pathway. However, the logical relationship between the analytical techniques and the information they provide can be visualized as follows:

Analytical_Technique_Relationship cluster_input Analytical Techniques cluster_output Purity & Identity Information HPLC HPLC Purity Quantitative Purity (%) HPLC->Purity NMR NMR Structure Structural Confirmation NMR->Structure Isomeric_Purity Cis/Trans Ratio NMR->Isomeric_Purity MS Mass Spec Molecular_Weight Molecular Weight MS->Molecular_Weight

References

Navigating the Therapeutic Potential of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The cyclohexane ring, a common scaffold in medicinal chemistry, serves as a versatile template for the design of novel therapeutic agents. Among its many derivatives, compounds based on the trans-4-aminocyclohexanecarboxylic acid backbone have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological activities of several key derivatives, focusing on their potential in modulating inflammatory and immune responses. We present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in this promising area.

Comparative Biological Activity

The derivatives of trans-4-aminocyclohexanecarboxylic acid have shown notable efficacy in several therapeutic areas, primarily as antagonists of Very Late Antigen-4 (VLA-4) and as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.

VLA-4 Antagonism

Several derivatives have been identified as potent VLA-4 antagonists. VLA-4 is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. By blocking VLA-4, these compounds can effectively inhibit the inflammatory cascade, making them attractive candidates for the treatment of autoimmune diseases such as asthma and multiple sclerosis.

The following table summarizes the in vitro VLA-4 inhibitory activity of selected trans-4-substituted cyclohexanecarboxylic acid derivatives.

Compound IDStructureVLA-4 IC50 (nM)Reference
1 Benzoic acid derivative with a diphenylurea moiety1.6[1][2]
3 2-(2-methylphenylamino)benzoxazole derivative19[1][2]
11b trans-4-substituted cyclohexanecarboxylic acid derivative2.8[1][2]

Note: The specific structures are detailed in the referenced publications. Compound 1 serves as a reference benzoic acid derivative, while compounds 3 and 11b are derivatives where the diphenylurea moiety of compound 1 was replaced and the carboxylic acid moiety was optimized, respectively.

Precursors to JAK Inhibitors

trans-4-aminocyclohexanecarboxylic acid derivatives are also valuable intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors.[4][5] Inhibition of the JAK-STAT signaling pathway is a validated therapeutic strategy for a range of inflammatory and autoimmune disorders, as well as in organ transplant rejection.[6][7] The development of orally available JAK inhibitors has been a significant advancement in the treatment of these conditions.

Key Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action and for designing next-generation therapeutics.

VLA-4 Signaling Pathway

VLA-4, expressed on the surface of leukocytes, mediates their adhesion to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] This interaction is a critical step in the migration of inflammatory cells from the bloodstream into tissues.[8] VLA-4 antagonists block this interaction, thereby preventing the accumulation of leukocytes at inflammatory sites.

VLA4_Pathway VLA-4 Signaling in Leukocyte Adhesion cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte VCAM1 VCAM-1 Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion VLA4 VLA-4 VLA4->VCAM1 binds Chemokine_Receptor Chemokine Receptor Signaling_Cascade Inside-Out Signaling Chemokine_Receptor->Signaling_Cascade activates Signaling_Cascade->VLA4 conformational change Chemokine Chemokine Chemokine->Chemokine_Receptor binds Antagonist VLA-4 Antagonist (Cyclohexanecarboxylic Acid Derivative) Antagonist->VLA4 blocks

Caption: VLA-4 signaling pathway in leukocyte adhesion and its inhibition.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[4][5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[4] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][5]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT recruits JAK->Receptor JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates & binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor binds JAK_Inhibitor JAK Inhibitor (Synthesized from Cyclohexanecarboxylic Acid Derivatives) JAK_Inhibitor->JAK inhibits

Caption: Overview of the JAK-STAT signaling pathway and its inhibition.

Experimental Protocols

To facilitate the evaluation of novel trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid derivatives, we provide detailed methodologies for key in vitro assays.

VLA-4/VCAM-1 Competitive Binding Assay

This assay is designed to determine the ability of a test compound to inhibit the binding of VLA-4 to its ligand, VCAM-1.

Objective: To quantify the IC50 value of a test compound as a VLA-4 antagonist.

Materials:

  • Recombinant human VLA-4 and VCAM-1-Fc chimera.

  • 96-well high-binding microplates.

  • Assay buffer (e.g., Tris-buffered saline with divalent cations like MnCl₂).

  • Fluorescently labeled anti-human IgG (Fc specific) antibody.

  • Test compounds and a reference VLA-4 inhibitor.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Coat the 96-well microplate with VCAM-1-Fc overnight at 4°C.

  • Wash the plate with wash buffer (assay buffer with a mild detergent) to remove unbound VCAM-1.

  • Block non-specific binding sites with a blocking buffer (e.g., assay buffer with bovine serum albumin) for 1-2 hours at room temperature.

  • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • Add the test compounds and recombinant VLA-4 to the wells and incubate for a specified period (e.g., 1-2 hours) at room temperature to allow for binding.

  • Wash the plate to remove unbound VLA-4 and test compounds.

  • Add the fluorescently labeled anti-human IgG antibody and incubate for 1 hour at room temperature in the dark.

  • Wash the plate to remove the unbound secondary antibody.

  • Read the fluorescence intensity in each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[9][10][11]

Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of test compounds on the production of pro-inflammatory cytokines by immune cells.

Objective: To evaluate the anti-inflammatory potential of test compounds by measuring their effect on cytokine (e.g., TNF-α, IL-6) release from stimulated PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Lipopolysaccharide (LPS) or another suitable stimulant.

  • Test compounds and a reference anti-inflammatory drug (e.g., dexamethasone).

  • 96-well cell culture plates.

  • ELISA kits for the specific cytokines to be measured (e.g., human TNF-α, IL-6).

  • CO₂ incubator.

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Seed the PBMCs in a 96-well plate at a predetermined density.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent like LPS (except for the unstimulated control wells).

  • Incubate the plate for 18-24 hours in a CO₂ incubator at 37°C.

  • Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

  • Quantify the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC50 value if applicable.[12][13][14]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of inflammation and immunology. Their demonstrated activity as VLA-4 antagonists and their utility as building blocks for potent JAK inhibitors highlight the versatility of this chemical scaffold. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic potential of this important class of molecules. Future work should focus on expanding the structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new clinical candidates.

References

A Comparative Guide to the Structural Analysis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural analysis of conjugates derived from trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid. This molecule serves as a valuable building block in medicinal chemistry, often incorporated as a rigid scaffold or linker in various drug candidates and chemical probes. A thorough structural characterization of its conjugates is paramount for understanding their bioactivity and structure-activity relationships (SAR). This document outlines the key experimental methodologies and presents comparative data for the characterization of these conjugates.

Synthesis of this compound Conjugates

The primary route to forming conjugates of this compound involves the formation of an amide bond between its carboxylic acid moiety and an amino group of a target molecule (e.g., an amino acid, peptide, or small molecule drug).

Experimental Protocol: Amide Bond Formation

A general protocol for the synthesis of an amide conjugate is as follows:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes.

  • Coupling Reaction: The amine-containing molecule (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) are added to the activated carboxylic acid solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Comparative Structural Analysis

The structural elucidation of these conjugates relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the formation of the amide bond and for determining the conformation of the cyclohexane ring. The trans configuration of the substituents on the cyclohexane ring is a key structural feature.

Table 1: Comparative ¹H NMR Data for trans-4-Aminocyclohexanecarboxylic Acid Derivatives

Compound/FragmentKey Proton Signals (δ, ppm)Coupling Constants (J, Hz)Notes
trans-4-Aminocyclohexanecarboxylic acid~3.0 (m, 1H, H-4), ~2.2 (m, 1H, H-1)Axial-axial couplings (~10-13 Hz) for H-1 and H-4 with adjacent axial protons confirm the trans diaxial relationship in the chair conformation.The chemical shifts can vary depending on the solvent and pH.
trans-4-(Boc-amino)cyclohexanecarboxylic acid~3.4 (m, 1H, H-4), ~2.2 (m, 1H, H-1), 1.44 (s, 9H, Boc)Similar to the unprotected amino acid, with additional signals for the Boc protecting group.The presence of the Boc group can induce slight shifts in the cyclohexane proton signals.
trans-4-(Cbz-amino)cyclohexanecarboxylic acid conjugate (hypothetical peptide conjugate)~7.3 (m, 5H, Ar-H of Cbz), ~5.1 (s, 2H, CH₂ of Cbz), ~3.5 (m, 1H, H-4), ~2.3 (m, 1H, H-1)The aromatic and benzylic protons of the Cbz group are characteristic. The cyclohexane ring protons will exhibit complex splitting patterns.The exact chemical shifts of the cyclohexane protons will be influenced by the nature of the conjugated partner.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign all proton and carbon signals. The key diagnostic signals for conjugate formation are the appearance of the amide NH proton (if not exchanged with the solvent) and the correlation between the carbonyl carbon of the carboxylic acid and the protons of the conjugated amine in the HMBC spectrum. The trans stereochemistry is confirmed by the observation of large axial-axial coupling constants for the protons at C1 and C4 of the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the conjugate and for obtaining fragmentation data that can further support the proposed structure.

Table 2: Comparative Mass Spectrometry Data for Conjugates

Conjugate TypeIonization MethodExpected Molecular IonKey Fragmentation Patterns
Peptide ConjugateElectrospray Ionization (ESI)[M+H]⁺, [M+Na]⁺Amide bond cleavage leading to b- and y-type ions. Loss of the Cbz protecting group.
Small Molecule Drug ConjugateESI or Matrix-Assisted Laser Desorption/Ionization (MALDI)[M+H]⁺, [M+Na]⁺Fragmentation of the drug moiety, cleavage of the linker, and loss of the protecting group.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the conjugate in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI). Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis: Compare the observed molecular weight with the calculated value. Analyze the fragmentation pattern to confirm the connectivity of the conjugate.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure, including the stereochemistry and conformation of the molecule in the solid state.

Table 3: Comparative Crystallographic Data of Related Structures

CompoundCrystal SystemSpace GroupKey Conformational Features
4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid[1]MonoclinicP2₁/cThe cyclohexane ring adopts a chair conformation with both exocyclic C-C bonds in equatorial orientations.[1]
trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acidNot specifiedNot specifiedThe cyclohexane ring exhibits a chair conformation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the conjugate suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Visualizing Workflows and Relationships

Experimental Workflow for Conjugate Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Start Activate_Acid Activate Carboxylic Acid (EDC, HOAt) Start->Activate_Acid Add_Amine Add Amine and Base (DIPEA) Activate_Acid->Add_Amine Reaction Stir at RT Add_Amine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Crude_Product Crude Product Workup->Crude_Product Purify Purification (Column Chromatography/HPLC) Crude_Product->Purify Pure_Conjugate Pure Conjugate Purify->Pure_Conjugate

Caption: Workflow for the synthesis and purification of conjugates.

Structural Analysis Workflow

G cluster_nmr_analysis NMR Analysis cluster_ms_analysis MS Analysis cluster_xray_analysis X-ray Analysis Pure_Conjugate Pure Conjugate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Conjugate->NMR MS Mass Spectrometry (ESI, MALDI) Pure_Conjugate->MS XRay X-ray Crystallography Pure_Conjugate->XRay NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data XRay_Data Crystal Structure, Bond Lengths/Angles XRay->XRay_Data NMR_Conclusion Confirm Connectivity & Conformation NMR_Data->NMR_Conclusion MS_Conclusion Confirm MW & Structure MS_Data->MS_Conclusion XRay_Conclusion Unambiguous 3D Structure XRay_Data->XRay_Conclusion

Caption: Workflow for the structural analysis of conjugates.

Conclusion

The structural analysis of this compound conjugates requires a multi-faceted analytical approach. While direct comparative studies of different conjugates are not abundant in the literature, the methodologies outlined in this guide provide a robust framework for their synthesis and characterization. By combining NMR, mass spectrometry, and X-ray crystallography, researchers can obtain a comprehensive understanding of the structure and conformation of these important molecules, which is essential for advancing drug discovery and development efforts.

References

A Comparative Guide to the Analytical Validation of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (Z-ACHC). As a key building block in the synthesis of various pharmaceutical compounds, the purity and accurate quantification of Z-ACHC are critical. This document outlines the performance of common analytical techniques, supported by experimental data derived from analogous compounds, to assist in the selection and implementation of a suitable analytical method.

Introduction to Analytical Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). For Z-ACHC, a robust and validated analytical method is essential for quality control, stability testing, and ensuring the integrity of the final active pharmaceutical ingredient (API).

Comparison of Analytical Methods

The selection of an analytical method for Z-ACHC depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for non-volatile and thermally labile compounds like Z-ACHC. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but requires derivatization to enhance the volatility of the analyte. Other potential techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity in complex matrices and Capillary Electrophoresis (CE) for charged analytes.

The following table summarizes the expected performance of these methods for the analysis of Z-ACHC, based on data from structurally similar compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratioSeparation based on charge-to-size ratio
Derivatization Not typically requiredRequired (e.g., silylation, esterification)May be used to improve ionizationNot typically required
Specificity Good; can be improved with forced degradation studiesExcellentExcellentGood
Linearity (R²) > 0.999> 0.99> 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%98-102%95-105%
Precision (%RSD) < 2%< 5%< 2%< 5%
LOD ng levelpg levelpg to fg levelng level
LOQ ng levelpg levelpg to fg levelng level
Throughput ModerateLow to ModerateHighModerate
Instrumentation Cost ModerateHighVery HighModerate
Typical Application Purity testing, routine QC, stability studiesImpurity profiling, metabolomicsBioanalysis, trace level quantificationAnalysis of small, charged molecules

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for reliable analytical measurements. Below are representative methodologies for the analysis of Z-ACHC using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Z-ACHC and the determination of its purity.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).

    • Gradient Program: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Z-ACHC standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions from 0.01 to 0.2 mg/mL to establish a calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of Z-ACHC into a placebo matrix.

  • Precision: Analyze replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision).

  • Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, particularly for identifying and quantifying impurities.

1. Instrumentation:

  • GC system coupled with a Mass Spectrometric detector (e.g., single quadrupole or time-of-flight).

2. Derivatization Procedure (Silylation):

  • Accurately weigh 1 mg of Z-ACHC standard or sample into a reaction vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data evaluate_parameters Evaluate Validation Parameters analyze_data->evaluate_parameters prepare_report Prepare Validation Report evaluate_parameters->prepare_report approve_report Approve Report prepare_report->approve_report

Caption: General workflow for analytical method validation.

analytical_method_selection cluster_methods node_result node_result hplc HPLC-UV node_result->hplc Purity/QC lcms LC-MS/MS node_result->lcms Trace Analysis gcms GC-MS node_result->gcms Impurity ID other Consider other techniques node_result->other Other start Start: Need to analyze Z-ACHC is_purity_qc Routine Purity/QC? start->is_purity_qc is_purity_qc->node_result Yes is_trace_analysis Trace Analysis/Bioanalysis? is_purity_qc->is_trace_analysis No is_trace_analysis->node_result Yes is_impurity_id Impurity Identification? is_trace_analysis->is_impurity_id No is_impurity_id->node_result Yes is_impurity_id->node_result No: Re-evaluate needs

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to Cis and Trans Isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cis and trans isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the distinct properties of these stereoisomers is crucial for optimizing reaction conditions, purification processes, and ultimately, the biological efficacy of the final active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the carbobenzoxyamino and carboxylic acid groups on the cyclohexane ring profoundly influences the physicochemical properties of the cis and trans isomers. Generally, trans isomers of substituted cyclohexanes are thermodynamically more stable than their cis counterparts due to the equatorial positioning of bulky substituents, which minimizes steric hindrance. This difference in stability often translates to variations in melting point, solubility, and other physical characteristics.

While specific experimental data for cis-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid is limited in publicly available literature, we can infer its properties based on the well-documented characteristics of its parent compound, 4-aminocyclohexanecarboxylic acid, and its N-Boc protected analog. The trans isomer of the title compound has been more extensively characterized due to its prevalence in pharmaceutical synthesis.

Below is a summary of the available and predicted physicochemical data:

Propertytrans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acidcis-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (Predicted/Inferred)
Molecular Formula C₁₅H₁₉NO₄C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol 277.32 g/mol
Melting Point 217 °CExpected to be lower than the trans isomer. For comparison, cis-4-Aminocyclohexanecarboxylic acid has a melting point of 299-301 °C, while the trans isomer's is >300 °C. cis-4-(Boc-amino)cyclohexanecarboxylic acid has a melting point of 169 °C.
Boiling Point 484.7±44.0 °C (Predicted)Expected to be slightly different from the trans isomer.
Density 1.22±0.1 g/cm³ (Predicted)Expected to be slightly different from the trans isomer.
pKa 4.75±0.10 (Predicted)Expected to be similar to the trans isomer.
Solubility Sparingly soluble in inert solvents.Generally, cis isomers can exhibit different solubility profiles compared to their trans counterparts.
Appearance White to off-white powderLikely a white to off-white solid.

Biological Activity and Pharmaceutical Relevance

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The trans isomer of 4-aminocyclohexanecarboxylic acid and its derivatives are frequently utilized as key building blocks in the synthesis of a variety of pharmaceuticals, including Janus kinase (JAK) inhibitors. This preference for the trans isomer often stems from its ability to orient functional groups in a specific three-dimensional arrangement that allows for optimal binding to the target receptor or enzyme.

The general workflow for investigating the differential biological activity of these isomers would involve synthesizing and isolating both pure isomers and then subjecting them to a panel of relevant biological assays.

Workflow for comparing the biological activity of isomers.

Experimental Protocols

The synthesis of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid typically starts from p-aminobenzoic acid, which is hydrogenated to produce a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. This mixture is then protected with a carbobenzoxy (Cbz) group, followed by the separation of the isomers.

Synthesis of cis and trans 4-Aminocyclohexanecarboxylic Acid Mixture

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas

  • Autoclave

  • Standard laboratory glassware

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In an autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and 10% NaOH solution.

  • Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reactor, release the pressure, and filter the catalyst.

  • The resulting aqueous solution contains a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The ratio of isomers can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

N-Protection with Carbobenzoxy (Cbz) Group

Materials:

  • Mixture of cis and trans 4-aminocyclohexanecarboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., sodium hydroxide, sodium bicarbonate)

  • Appropriate solvent (e.g., water, dioxane)

Procedure:

  • Dissolve the mixture of 4-aminocyclohexanecarboxylic acid isomers in an aqueous solution of a suitable base.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the basic pH.

  • Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

  • Acidify the reaction mixture to precipitate the N-Cbz protected product.

  • Filter, wash, and dry the resulting solid, which will be a mixture of cis- and this compound.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved through several methods, with fractional crystallization being a common approach due to the differing solubilities and crystal packing of the two isomers. Another method involves the selective esterification of the cis isomer, allowing for the isolation of the trans acid.

Fractional Crystallization Protocol:

  • Dissolve the mixture of cis and trans isomers in a suitable hot solvent or solvent mixture (e.g., ethanol, acetone-water).

  • Allow the solution to cool slowly. The less soluble isomer will crystallize out first. In many cases for 1,4-disubstituted cyclohexanes, the trans isomer is less soluble due to its higher symmetry and more efficient crystal packing.

  • Filter the crystals and wash with a small amount of cold solvent.

  • The purity of the isolated isomer should be confirmed by NMR and High-Performance Liquid Chromatography (HPLC).

  • Multiple recrystallizations may be necessary to achieve high isomeric purity.

G Synthesis and Separation Workflow PABA p-Aminobenzoic Acid Hydrogenation Hydrogenation (Ru/C, H2) PABA->Hydrogenation Mixture_Amine cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture Hydrogenation->Mixture_Amine Protection N-Protection (Cbz-Cl) Mixture_Amine->Protection Mixture_Cbz cis/trans-4-(Cbz-amino)cyclohexanecarboxylic Acid Mixture Protection->Mixture_Cbz Separation Isomer Separation (e.g., Fractional Crystallization) Mixture_Cbz->Separation Trans_Isomer trans Isomer Separation->Trans_Isomer Cis_Isomer cis Isomer Separation->Cis_Isomer

General synthesis and separation workflow.

Conclusion

The trans and cis isomers of 4-(Carbobenzoxyamino)cyclohexanecarboxylic acid possess distinct physicochemical properties arising from their different stereochemical orientations. The trans isomer is generally more stable and is the preferred isomer for use in pharmaceutical synthesis. While a direct comparison of the biological activities of the two isomers is not extensively documented, the principles of medicinal chemistry suggest that their pharmacological profiles would differ significantly. The provided experimental outlines offer a starting point for the synthesis and separation of these isomers, which is a critical step in enabling further comparative studies and in the development of novel therapeutics. Researchers are encouraged to perform detailed characterization and biological evaluation of both isomers to fully understand their structure-activity relationships.

Stability Showdown: A Comparative Guide to Boc, Fmoc, and Cbz Amino Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protecting group is a critical decision that dictates the strategy and success of peptide synthesis. This guide provides an objective, data-driven comparison of three of the most common α-amino protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

The stability of these protecting groups under various chemical conditions is paramount to achieving high yields and purity in peptide synthesis. This comparison delves into their relative stabilities, typical deprotection conditions, and common side reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Key Characteristics and Orthogonality

The primary distinction between Boc, Fmoc, and Cbz lies in their lability, which forms the basis of orthogonal protection strategies in peptide synthesis. Orthogonality allows for the selective removal of one type of protecting group without affecting others, a crucial aspect for the synthesis of complex peptides.[1][2]

CharacteristicBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Acid-labile (e.g., TFA)[2]Base-labile (e.g., 20% piperidine in DMF)[2]Hydrogenolysis (e.g., H₂/Pd/C)[2]
Stability Stable to bases and hydrogenolysis.[][4]Stable to acids and hydrogenolysis (though some controversy on the latter exists).[5][6]Stable to acids and bases.[7][8]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis

Quantitative Stability Comparison

While direct, side-by-side quantitative stability data under identical orthogonal conditions is sparse in the literature, the following table summarizes the known stability profiles and provides illustrative kinetic data for deprotection, which reflects their relative lability.

Protecting GroupConditionStability/LabilityQuantitative Data (Illustrative)
Boc Strong Acid (e.g., TFA in DCM)Labile Deprotection is typically complete in 15-30 minutes.[9] The reaction rate exhibits a second-order dependence on HCl concentration.[1]
Base (e.g., Piperidine, NaOH)Stable Resistant to hydrolysis by bases.[2]
Hydrogenolysis (e.g., H₂/Pd/C)Stable Stable to catalytic hydrogenolysis.[]
Fmoc Acid (e.g., TFA in DCM)Stable Generally stable under acidic conditions used for Boc deprotection.[5][6]
Base (e.g., 20% Piperidine in DMF)Labile Deprotection is rapid, often complete in minutes. With 5% piperidine, >99% removal can be achieved in 3 minutes.[10]
Hydrogenolysis (e.g., H₂/Pd/C)Generally Stable Stability towards hydrogenolysis is debated and may be case-dependent.[5]
Cbz Acid (e.g., TFA, HBr in Acetic Acid)Stable to mild acids, Labile to strong acids Tolerates some acidic conditions but can be cleaved by excess HCl or HBr.[7]
Base (e.g., Piperidine, NaOH)Stable Stable to basic conditions.[5]
Hydrogenolysis (e.g., H₂/Pd/C)Labile Readily cleaved by catalytic hydrogenolysis.[7]

Common Side Reactions and Their Mechanisms

The stability of a protecting group is intrinsically linked to the prevalence of side reactions during peptide synthesis. Understanding these potential pitfalls is crucial for optimizing synthetic protocols.

Boc-Protected Amino Acids
  • Pyroglutamate Formation: N-terminal glutamine or glutamate residues can cyclize to form pyroglutamate, especially during the acidic deprotection steps. This side reaction leads to a truncated peptide.[11]

  • Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive residues like tryptophan and methionine. The use of scavengers is essential to mitigate this.[12]

Fmoc-Protected Amino Acids
  • Diketopiperazine (DKP) Formation: This is a major side reaction, particularly at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][10][13] This is more prevalent with proline and glycine at the C-terminus.[13]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring (aspartimide) under basic conditions (i.e., during Fmoc deprotection). This can lead to racemization and the formation of β-aspartyl peptides.[13]

  • 3-(1-Piperidinyl)alanine Formation: C-terminal cysteine residues can undergo base-catalyzed elimination of the protected sulfhydryl group to form dehydroalanine, which can then be attacked by piperidine.[13]

Cbz-Protected Amino Acids
  • Incomplete Hydrogenolysis: The efficiency of hydrogenolysis can be affected by catalyst poisoning, particularly by sulfur-containing amino acids.[14]

  • Over-reduction: Other functional groups in the peptide, such as the indole ring of tryptophan, may be susceptible to reduction during hydrogenolysis.

Experimental Protocols

Stability Testing of Protected Amino Acids by HPLC

This protocol outlines a general method to assess the stability of a protected amino acid under specific chemical conditions.

1. Materials:

  • Protected amino acid (e.g., Boc-Ala-OH, Fmoc-Val-OH, Cbz-Phe-OH)

  • Solvent (e.g., DMF, DCM)

  • Stress reagent (e.g., 20% Piperidine in DMF, 50% TFA in DCM, H₂/Pd/C setup)

  • Quenching solution (e.g., dilute acetic acid for basic stress, dilute base for acidic stress)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare a stock solution of the protected amino acid in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • In a reaction vial, mix the stock solution with the stress reagent at the desired temperature.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into the quenching solution.

  • Analyze the quenched sample by HPLC.

  • Monitor the decrease in the peak area of the starting protected amino acid and the appearance of any degradation products.

7. Data Analysis:

  • Calculate the percentage of the remaining protected amino acid at each time point relative to time zero.

  • Plot the percentage of the remaining protected amino acid versus time to determine the stability profile.

  • If possible, calculate the half-life (t₁/₂) of the protected amino acid under the tested conditions.

LC-MS Protocol for Side Product Identification

This protocol provides a general workflow for identifying side products formed during peptide synthesis using LC-MS.

1. Sample Preparation:

  • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail.

  • Precipitate the crude peptide with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., water/acetonitrile with 0.1% formic acid).

2. LC-MS Analysis:

  • Inject the sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • Perform a full scan MS analysis to identify the molecular weights of the components in the crude peptide mixture.

  • Compare the observed masses with the theoretical mass of the desired peptide and potential side products.

  • For unknown masses, perform tandem MS (MS/MS) to obtain fragmentation data for structural elucidation.

3. Data Interpretation:

  • Identify known side products by their characteristic mass shifts (e.g., +51 Da for piperidine adduct, -17 Da for pyroglutamate formation from Gln).

  • Use the fragmentation patterns from MS/MS data to confirm the structure of the identified side products.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate key workflows and mechanisms.

Orthogonal_Protection cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Cbz Cbz (Solution Phase) Boc_AA Boc-AA-Resin Deprotection_Boc TFA (Acid) Boc_AA->Deprotection_Boc Free_Amine_Boc H₂N-AA-Resin Deprotection_Boc->Free_Amine_Boc Coupling_Boc Boc-AA-OH Coupling Reagent Free_Amine_Boc->Coupling_Boc Dipeptide_Boc Boc-AA-AA-Resin Coupling_Boc->Dipeptide_Boc Fmoc_AA Fmoc-AA-Resin Deprotection_Fmoc Piperidine (Base) Fmoc_AA->Deprotection_Fmoc Free_Amine_Fmoc H₂N-AA-Resin Deprotection_Fmoc->Free_Amine_Fmoc Coupling_Fmoc Fmoc-AA-OH Coupling Reagent Free_Amine_Fmoc->Coupling_Fmoc Dipeptide_Fmoc Fmoc-AA-AA-Resin Coupling_Fmoc->Dipeptide_Fmoc Cbz_AA Cbz-AA-OH Deprotection_Cbz H₂/Pd/C (Hydrogenolysis) Cbz_AA->Deprotection_Cbz Free_Amine_Cbz H₂N-AA-OH Deprotection_Cbz->Free_Amine_Cbz Title Orthogonal Protection Strategies

Caption: Orthogonal protection strategies for Boc, Fmoc, and Cbz.

Deprotection_Mechanisms cluster_Boc_deprotection Boc Deprotection (Acidolysis) cluster_Fmoc_deprotection Fmoc Deprotection (Base-catalyzed β-elimination) cluster_Cbz_deprotection Cbz Deprotection (Hydrogenolysis) Boc_Protected Boc-NHR Protonation H⁺ Boc_Protected->Protonation Protonated_Boc Boc(H⁺)-NHR Protonation->Protonated_Boc Carbocation tert-Butyl Cation + CO₂ + H₂NR Protonated_Boc->Carbocation Fmoc_Protected Fmoc-NHR Base Base (e.g., Piperidine) Fmoc_Protected->Base Deprotonation Deprotonation at C9 Base->Deprotonation Dibenzofulvene Dibenzofulvene + CO₂ + H₂NR Deprotonation->Dibenzofulvene Cbz_Protected Cbz-NHR Catalyst H₂/Pd/C Cbz_Protected->Catalyst Hydrogenolysis Toluene + CO₂ + H₂NR Catalyst->Hydrogenolysis

Caption: Simplified deprotection mechanisms of Boc, Fmoc, and Cbz.

Experimental_Workflow start Start: Protected Amino Acid Sample stress Incubate with Stress Reagent (Acid, Base, or Hydrogenation conditions) start->stress sampling Take Aliquots at Different Time Points stress->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Quantify Remaining Protected Amino Acid hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing of protected amino acids.

Conclusion

The choice between Boc, Fmoc, and Cbz protecting groups is a strategic decision that significantly influences the outcome of a peptide synthesis. The acid-labile Boc group, base-labile Fmoc group, and hydrogenolysis-labile Cbz group provide a powerful and largely orthogonal toolkit for chemists. By understanding their respective stabilities, deprotection mechanisms, and potential side reactions, researchers can devise more robust and efficient synthetic routes for a wide range of peptides, from simple sequences to complex modified structures. The provided experimental protocols offer a starting point for the systematic evaluation of protecting group stability in your specific application.

References

A Comparative Guide to the Synthesis of Tranexamic Acid: An Evaluation of Pathways Utilizing trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to Tranexamic acid, a crucial antifibrinolytic agent. A key focus is placed on the role of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid and its derivatives as intermediates, alongside an evaluation of alternative synthetic strategies. The following sections present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable methodology for their specific needs.

Comparative Analysis of Synthetic Pathways

The synthesis of Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, can be achieved through various routes, each with distinct advantages and disadvantages. A common strategy involves the reduction and isomerization of precursors derived from either 4-methylbenzonitrile or ethyl 4-oxocyclohexane-1-carboxylate. The use of protected intermediates like this compound or its Boc-protected analogue, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is a recurring theme in achieving the desired trans isomer with high purity.

Below is a summary of key performance indicators for different synthetic approaches described in the literature.

Table 1: Comparison of Tranexamic Acid Synthesis Routes

Starting MaterialKey Intermediate(s)Key Reagents & ConditionsReported YieldPurity/StereoselectivityReference
4-Methylbenzonitrile4-Aminomethylbenzoic acid, Mixture of 4-aminomethylcyclohexane carboxylic acids1. Oxidation 2. Raney nickel/H₂ 3. Platinum catalyst/H₂Not explicitly stated for the full sequence.Isolation of trans-isomer via crystallization of sodium salts.[1]
Ethyl 4-oxocyclohexane-1-carboxylateEthyl 4-cyanocyclohex-3-ene-1-carboxylate, 4-Cyano-cyclohex-3-ene-1-carboxylic acid1. NaCN 2. POCl₃/Pyridine 3. Methanolic KOH 4. Raney nickel/Methanolic NH₃ 5. Wet Pd-C (10%)/H₂Not explicitly stated for the full sequence.Pharma grade, purified by recrystallization.
p-Aminobenzoic acidMixture of cis/trans-4-aminocyclohexane-1-carboxylic acid5% Ru/C, 10% NaOH, H₂ (15 bar), 100 °CNot explicitly stated for the full sequence.cis:trans ratio of 1:4.6.[2]
Dimethyl 1,4-cyclohexanedicarboxylateNot explicitly stated.1. NH₃, MeOH 2. SOCl₂, DCM 3. Raney Ni/H₂, water, 40–50 °C 4. NaOH, waterNot explicitly stated for the full sequence.Not explicitly stated.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic processes. The following protocols are based on descriptions found in the referenced literature.

Protocol 1: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate[2][3]
  • Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate: Ethyl 4-oxocyclohexane-1-carboxylate is converted to its cyanohydrin using sodium cyanide. Subsequent dehydration with phosphorus oxychloride in pyridine yields the cyanocyclohexene carboxylate.

  • Saponification: The resulting ethyl ester is saponified to 4-cyano-cyclohex-3-ene-1-carboxylic acid using methanolic potassium hydroxide.

  • Reductive Amination: The carboxylic acid undergoes reductive amination in methanolic ammonium hydroxide over a Raney nickel catalyst, producing a mixture of saturated and unsaturated aminomethylcyclohexane-1-carboxylic acids.

  • Catalytic Hydrogenation: The mixture is then subjected to catalytic hydrogenation over 10% wet palladium on carbon in aqueous methanol under a hydrogen pressure of 5-6 Kg/cm² to yield an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.

  • Purification: Pure Tranexamic acid is obtained by recrystallization from an acetone-water mixture (4:3).

Protocol 2: Synthesis of trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives from p-Aminobenzoic Acid[4]
  • Hydrogenation: p-Aminobenzoic acid (10.0g, 0.07mol), 5% Ru/C (2.50g), and 10% NaOH (100.0 mL) are mixed in an autoclave.

  • The mixture is stirred at 100 °C under 15 bar of hydrogen pressure for 20 hours.

  • The reaction completion is monitored by TLC.

  • This process yields a cis/trans mixture of 4-aminocyclohexane-1-carboxylic acid with a cis:trans ratio of 1:4.6, as determined by NMR.

  • The patent suggests that the trans isomer can be selectively isolated, for instance, by protecting the amino group (e.g., with a Boc group) and then selectively esterifying the cis isomer.[2][5]

Mandatory Visualizations

The following diagrams illustrate the workflows of the described synthetic pathways.

G cluster_0 Synthesis from 4-Methylbenzonitrile A0 4-Methylbenzonitrile A1 Mononitrile of terephthalic acid A0->A1 Oxidation A2 4-Aminomethylbenzoic acid A1->A2 Reduction (Raney Ni/H₂) A3 Isomeric mixture of 4-aminomethylcyclohexane carboxylic acids A2->A3 Reduction (Pt catalyst/H₂) A4 Tranexamic acid (trans-isomer) A3->A4 Crystallization

Caption: Synthetic pathway of Tranexamic acid starting from 4-Methylbenzonitrile.

G cluster_1 Synthesis from Ethyl 4-oxocyclohexane-1-carboxylate B0 Ethyl 4-oxocyclohexane-1-carboxylate B1 Ethyl 4-cyanocyclohex-3-ene-1-carboxylate B0->B1 1. NaCN 2. POCl₃/Pyridine B2 4-Cyano-cyclohex-3-ene-1-carboxylic acid B1->B2 Saponification (Methanolic KOH) B3 Mixture of saturated and unsaturated aminomethylcyclohexane-1-carboxylic acids B2->B3 Reductive Amination (Raney Ni) B4 Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids B3->B4 Catalytic Hydrogenation (Pd-C/H₂) B5 Tranexamic acid B4->B5 Recrystallization

Caption: Synthesis of Tranexamic acid from Ethyl 4-oxocyclohexane-1-carboxylate.

Role in Drug Discovery and Development

This compound and its analogues serve as versatile intermediates in medicinal chemistry.[6] The trans-4-aminocyclohexanecarboxylic acid scaffold is a valuable building block for introducing specific functional groups that can enhance biological activity.[6] For instance, derivatives such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid have been utilized in the synthesis of Janus Kinase (JAK) inhibitors.[2][5][7][8] Furthermore, novel and potent VLA-4 (Very Late Antigen-4) antagonists have been developed based on trans-4-substituted cyclohexanecarboxylic acid derivatives, highlighting the importance of this scaffold in developing treatments for inflammatory diseases.[9][10] The stability and reactivity of these intermediates make them valuable assets for researchers aiming to create complex and innovative drug candidates.[6]

References

literature comparison of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on experimental data for reaction conditions, yields, and product purity. Detailed experimental protocols and workflow visualizations are provided to assist in laboratory-scale synthesis and process development.

Executive Summary

The synthesis of this compound is predominantly achieved through two main routes:

  • Route A: Catalytic Hydrogenation of p-Aminobenzoic Acid. This is the most commonly documented method, involving the reduction of the aromatic ring of p-aminobenzoic acid to form a diastereomeric mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. This is followed by N-protection with a benzyloxycarbonyl (Cbz) group and subsequent separation or isomerization to obtain the desired trans isomer.

  • Route B: Reductive Amination of a 4-Oxocyclohexanecarboxylate Derivative. This alternative approach starts with a commercially available 4-oxocyclohexane derivative. A reductive amination reaction introduces the amino group, followed by N-Cbz protection and hydrolysis of the ester to yield the final product. This route offers the potential for greater stereochemical control during the amination step.

This guide will now delve into the specifics of each route, presenting quantitative data in a comparative table, followed by detailed experimental protocols and workflow diagrams.

Comparative Data of Synthesis Routes

ParameterRoute A: Catalytic HydrogenationRoute B: Reductive Amination of 4-Oxocyclohexanecarboxylate
Starting Material p-Aminobenzoic AcidEthyl 4-oxocyclohexanecarboxylate
Key Steps 1. Catalytic Hydrogenation2. N-Cbz Protection3. Isomer Separation/Isomerization1. Reductive Amination2. N-Cbz Protection3. Saponification
Catalyst/Reagents Hydrogenation: 5% Ru/C, Rh/C, or PtO₂Protection: Benzyl Chloroformate (Cbz-Cl), NaHCO₃Reductive Amination: NH₃/H₂, Raney Nickel or NaBH(OAc)₃Protection: Cbz-Cl, BaseSaponification: NaOH or KOH
Typical cis:trans Ratio (after initial ring formation) 1:1 to 1:4.6 (catalyst and condition dependent)Can be selective for the trans isomer (>95%) with appropriate reagents
Overall Yield ~40-60% (highly dependent on separation efficiency)[1][2]Estimated >60% (based on similar syntheses)
Product Purity >96% after purification[3]Expected to be high after crystallization
Advantages - Well-established methodology.- Readily available starting material.- Potentially higher stereoselectivity, reducing the need for isomer separation.- Milder reaction conditions for the amination step compared to high-pressure hydrogenation.
Disadvantages - Formation of a cis/trans mixture necessitates a challenging separation or isomerization step.- High-pressure hydrogenation may require specialized equipment.- Starting material may be more expensive.- Multi-step process with intermediate isolations.

Visualizing the Synthesis Workflows

Route A: Catalytic Hydrogenation Workflow

Route_A_Workflow cluster_0 Hydrogenation cluster_1 N-Protection cluster_2 Purification pABA p-Aminobenzoic Acid H2_Catalyst H₂ / Catalyst (e.g., 5% Ru/C) CisTrans_Mix cis/trans-4-Aminocyclo- hexanecarboxylic Acid H2_Catalyst->CisTrans_Mix High Pressure High Temperature CbzCl Benzyl Chloroformate (Cbz-Cl) / Base Protected_Mix cis/trans-4-(Cbz-amino) cyclohexanecarboxylic Acid CbzCl->Protected_Mix Separation Isomer Separation (e.g., Esterification, Crystallization) Final_Product trans-4-(Cbz-amino) cyclohexanecarboxylic Acid Separation->Final_Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Route B: Reductive Amination Workflow

Route_B_Workflow cluster_0 Reductive Amination cluster_1 N-Protection cluster_2 Hydrolysis Start_Mat Ethyl 4-oxocyclo- hexanecarboxylate Red_Am NH₃ / H₂ Raney Nickel Amino_Ester trans-Ethyl 4-amino- cyclohexanecarboxylate Red_Am->Amino_Ester CbzCl_B Benzyl Chloroformate (Cbz-Cl) / Base Protected_Ester trans-Ethyl 4-(Cbz-amino) cyclohexanecarboxylate CbzCl_B->Protected_Ester Sapon Saponification (e.g., NaOH) Final_Product_B trans-4-(Cbz-amino) cyclohexanecarboxylic Acid Sapon->Final_Product_B

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocols

Route A: Catalytic Hydrogenation of p-Aminobenzoic Acid

Step 1: Catalytic Hydrogenation

  • Procedure: In a high-pressure autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with a 10% aqueous solution of sodium hydroxide (100.0 mL). To this solution, 5% Ruthenium on carbon (Ru/C) (2.50 g) is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 15 bar. The reaction mixture is stirred at 100°C for 20 hours.[4]

  • Work-up: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of Celite. The filtrate, containing a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, is used directly in the next step. The typical cis:trans ratio achieved is approximately 1:4.6.[4]

Step 2: N-Cbz Protection

  • Procedure: The aqueous solution of the cis/trans-4-aminocyclohexanecarboxylic acid mixture is cooled to 0-5°C in an ice bath. While maintaining the temperature, a solution of sodium bicarbonate (e.g., 2.5 equivalents) in water is added, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate, to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the N-Cbz protected product. The precipitate, a mixture of cis- and this compound, is collected by filtration, washed with cold water, and dried.

Step 3: Isomer Separation

  • Procedure: The separation of the cis and trans isomers of the N-protected acid can be challenging. A common method involves the selective esterification of the cis isomer. The mixture of N-Boc protected cis/trans acids (12.99 g, 0.05 mol, cis:trans = 1:3.6) is suspended in acetone (259 mL). Potassium carbonate (2 g, 0.06 mol) and bromoethane (1.93 mL, 0.02 mol) are added.[1] The reaction mixture is heated to 60°C for 3 hours.[1]

  • Work-up: The reaction mixture is cooled, and the precipitated solid is filtered. The solid is then treated with a biphasic mixture of 20% citric acid and dichloromethane (DCM). The layers are separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with a purity of 99.1% and a yield of 62% from the mixed isomers.[1][2] A similar procedure can be adapted for the Cbz-protected analogue.

Route B: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate

Step 1: Reductive Amination

  • Procedure: A solution of ethyl 4-oxocyclohexanecarboxylate in methanol is saturated with ammonia. Raney Nickel is added as the catalyst, and the mixture is hydrogenated under pressure.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield crude ethyl 4-aminocyclohexanecarboxylate, which is expected to be predominantly the trans isomer.

Step 2: N-Cbz Protection

  • Procedure: The crude ethyl 4-aminocyclohexanecarboxylate is dissolved in a suitable solvent (e.g., a mixture of THF and water). A base, such as sodium bicarbonate, is added, and the mixture is cooled in an ice bath. Benzyl chloroformate is added dropwise, and the reaction is stirred until completion.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give ethyl trans-4-(Carbobenzoxyamino)cyclohexanecarboxylate.

Step 3: Saponification

  • Procedure: The N-Cbz protected ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Work-up: The alcohol is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent to remove any non-acidic impurities. The aqueous layer is then acidified with a dilute acid, causing the precipitation of this compound. The product is collected by filtration, washed with water, and dried.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is a well-documented and robust method, but its efficiency is hampered by the need for a potentially difficult isomer separation step. Advances in catalytic systems that favor the formation of the trans isomer during hydrogenation can significantly improve the attractiveness of this route.

  • Route B presents a more elegant solution from a stereochemical control perspective. The ability to selectively synthesize the trans-amino ester via reductive amination can circumvent the need for isomer separation, potentially leading to a more efficient and economical process, especially at an industrial scale.

The choice of the optimal synthesis route will depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the available equipment and expertise for high-pressure reactions and chromatographic or crystallization-based separations. For large-scale production, the development and optimization of Route B could offer significant advantages in terms of yield and purity of the final product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.